2-Bromoacetamide

Catalog No.
S662042
CAS No.
683-57-8
M.F
C2H4BrNO
M. Wt
137.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoacetamide

CAS Number

683-57-8

Product Name

2-Bromoacetamide

IUPAC Name

2-bromoacetamide

Molecular Formula

C2H4BrNO

Molecular Weight

137.96 g/mol

InChI

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)

InChI Key

JUIKUQOUMZUFQT-UHFFFAOYSA-N

SMILES

Array

solubility

1.16 M

Canonical SMILES

C(C(=O)N)Br

The exact mass of the compound 2-Bromoacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77371. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromoacetamide crystal structure P21/c space group

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic and Hydrogen Bonding Data

The quantitative data for the title compound is summarized in the tables below.

Table 1: Crystal Data for 2-Bromoacetamide [1]

Parameter Value
Chemical Formula C₂H₄BrNO
Molecular Weight 137.97 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 93 K
a, b, c (Å) 10.373 (4), 5.1899 (14), 7.557 (3)
β (°) 99.94 (3)
Unit Cell Volume (ų) 400.7 (3)
Z 4

Table 2: Experimentally Determined Hydrogen-Bond Geometry [1] Distances (D–H⋯A) are in Angstroms (Å).

D–H⋯A D–H H⋯A D⋯A D–H⋯A
N1—H1N⋯Br1 0.82 (4) 2.69 (4) 3.120 (3) 115 (3)
N1—H1N⋯O1i 0.82 (4) 2.29 (4) 2.955 (4) 140 (4)
N1—H2N⋯O1ii 0.75 (5) 2.17 (5) 2.915 (5) 172 (5)
C2—H2B⋯Br1iii 0.99 2.98 3.610 (3) 122
C2—H2A⋯O1iv 0.99 2.55 3.462 (4) 153

Experimental Methodology

Synthesis and Crystallization [1]: The compound this compound was used as purchased from Fluka. Single crystals suitable for X-ray diffraction analysis were obtained by purifying the commercial material through crystallization from petroleum ether (with a boiling range of 313–333 K), following a known literature procedure.

Data Collection and Refinement [1]:

  • Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer with Mo Kα radiation.
  • Structure Solution: The crystal structure was solved and refined using the SHELXT2018/2 and SHELXL2019/2 programs.
  • Refinement Details: Hydrogen atoms were treated with a mixed method, some being independently refined and others constrained. The final refinement converged with high-reliability factors (R[F² > 2σ(F²)] = 0.028) and a goodness-of-fit (S) of 1.04.

Structural Visualization

The following diagram illustrates the hydrogen bonding network and intermolecular interactions in the this compound crystal structure.

Hydrogen bonding creates a ladder-type network in this compound [1].

Summary of Key Structural Features

  • Isostructurality: this compound is isostructural with 2-chloroacetamide but not with 2-fluoroacetamide [1].
  • Molecular Geometry: The molecule is nearly planar, with the bromine atom only 0.374 (3) Å out of the amide plane and oriented opposite to the carbonyl oxygen [1].
  • Supramolecular Architecture: Centrosymmetric dimers connected by strong N—H⋯O hydrogen bonds form the base unit. These dimers are further linked into a ladder-type network via additional N—H⋯O bonds, with stabilization from C—H⋯O and C—H⋯Br contacts [1].

References

Comprehensive Technical Guide to 2-Bromoacetamide: Properties, Synthesis, and Applications in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Fundamental Properties

2-Bromoacetamide (BAcAm) is a halogenated organic compound characterized by a reactive carbon-bromine bond attached to an acetamide group. This structure makes it a versatile alkylating agent and a valuable building block in synthetic organic chemistry and pharmaceutical research.

  • Molecular Formula: C₂H₄BrNO
  • Molecular Weight: 137.96 g/mol [1] [2] [3]
  • CAS Registry Number: 683-57-8 [1] [2] [3]
  • IUPAC Name: Acetamide, 2-bromo- [1]

The compound typically presents as a white to off-white crystalline powder or flake crystal [3]. It is moderately soluble in water, with a reported solubility of approximately 160 g/L [2].

Table 1: Summary of Physical and Chemical Properties of this compound

Property Value / Description Reference
Melting Point 87-91 °C (lit.) [2]
Boiling Point 271.6 ± 23.0 °C (Predicted) [2]
Density 1.4243 (rough estimate) [2]
pKa 14.79 ± 0.40 (Predicted) [2]
Refractive Index 1.4740 (estimate) [2]
Storage Conditions Inert atmosphere, 2-8°C [2]

Structural Characterization and Analytical Data

Crystalline Structure

X-ray crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit [4]. The molecular structure is almost planar, with the bromine atom lying only slightly out of the amide plane [4]. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form a characteristic ladder-type network described by the graph sets R₂²(8) and R₂⁴(8) [4]. Additional C—H⋯O and C—H⋯Br contacts further contribute to the stability of the crystal structure [4].

Spectroscopic Data
  • NMR Spectroscopy:

    ¹H NMR (500 MHz, DMSO-d₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [4].

    ¹³C NMR (125 MHz, DMSO-d₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm [4].

  • Mass Spectrometry:

    MS (ESI): m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [4].

  • IR Spectrum:

    The gas-phase IR spectrum is cataloged in the NIST/EPA Gas-Phase Infrared Database [1].

Synthesis and Manufacturing Protocols

Synthesis from Acetamide and Bromine

A classic laboratory-scale synthesis of N-Bromoacetamide, a related compound, is detailed in Organic Syntheses [5]. While this procedure specifically yields N-Bromoacetamide, it demonstrates the fundamental bromination chemistry relevant to this class of compounds.

Procedure:

  • Reaction: Dissolve 20.0 g (0.34 mol) of acetamide in 54.0 g (0.34 mol) of bromine in a 500-mL Erlenmeyer flask. Cool the solution to 0–5°C in an ice bath [5].
  • Basification: Slowly add an ice-cold aqueous 50% potassium hydroxide solution in small portions with swirling and cooling until the color becomes a light yellow (approximately 33-34 mL required) [5].
  • Quenching and Isolation: Allow the nearly solid reaction mixture to stand at 0–5°C for 2-3 hours. Then, treat the mixture with 40 g of salt (sodium chloride) and 200 mL of chloroform, and warm on a steam bath with vigorous swirling for 2-3 minutes [5].
  • Extraction: Decant the clear red chloroform layer from the semisolid lower layer. Repeat the extraction twice more with 200-mL and 100-mL portions of chloroform, respectively [5].
  • Purification and Crystallization: Combine the chloroform extracts and dry over sodium sulfate. Filter the solution by gravity into a 2-L Erlenmeyer flask, add 500 mL of hexane with swirling, and chill for 1-2 hours. White needles of the product begin to form at once. Collect the crystals by suction filtration, wash with hexane, and air-dry [5].

Yield and Purity: The yield is 19-24 g (41-51%), with a melting point of 102-105°C and a purity of 98-100% as determined by thiosulfate titration [5]. The product is unstable and should be stored in a cool place protected from light [5].

Alternative Industrial Synthesis

A patented method provides an alternative synthesis route for bromoacetamide, highlighting an industrial production perspective [6]. This method involves a two-step process from acetic acid, comprising esterification followed by ammonification, and is reported to offer advantages such as a short reaction time, high yield, and a product that is easy to purify and exhibits low irritation [6]. Purification can be achieved via recrystallization or sublimation [6].

Biological Activity and Research Applications

Toxicity and Environmental Impact

Recent toxicological studies have revealed specific biological activities and potential hazards associated with this compound.

  • Impairment of Oocyte Maturation: A 2024 study demonstrated that this compound exposure impairs oocyte maturation in both mouse and human models. The primary mechanism of action was identified as disruption of the cytoskeleton architecture within the oocyte, which is critical for proper cell division [7].
  • Hazard Classification: Commercially available this compound is classified as a hazardous chemical with specific GHS hazard warnings, including "Danger" [2]. The hazard statements include H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage) [2]. Precautionary measures such as wearing protective equipment and working under well-ventilated conditions are mandatory [2].
Role in Pharmaceutical Development and Covalent Inhibitors

This compound's reactivity, particularly its ability to act as an electrophilic alkylating agent, makes it a significant intermediate in pharmaceutical research, especially in the burgeoning field of covalent drug discovery [8].

Covalent inhibitors form stable chemical bonds with their target proteins, often leading to higher potency, longer duration of action, and the ability to target proteins considered 'undruggable' by traditional non-covalent therapeutics [8]. A key feature of these molecules is the electrophilic "warhead", which is responsible for forming the covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein [8]. The bromoacetamide group serves as a potential warhead due to its reactivity with thiols and other nucleophiles.

While this compound itself is a starting material, its structural motif is integral in the design of covalent inhibitors. These inhibitors have gained significant traction, representing about 30% of all active small-molecule substances on the market [8]. Approved covalent drugs include inhibitors for kinases (e.g., Ibrutinib) and viral proteases (e.g., Nirmatrelvir) [8].

The following diagram illustrates the workflow for utilizing this compound in covalent drug discovery, from its role as a synthetic building block to its functional application in inhibiting a target protein.

Start This compound (BAcAm) Node1 Synthetic Building Block Start->Node1 Node2 Electrophilic Warhead Start->Node2 Node3 Covalent Inhibitor Node1->Node3 Node2->Node3 Node4 Binds Nucleophile (e.g., Cysteine) on Target Protein Node3->Node4 Node5 Inhibition of Protein Function Node4->Node5

Commercial and Regulatory Information

This compound is readily available from multiple chemical suppliers for research and development purposes.

Table 2: Selected Commercial Availability of this compound

Supplier / Source Purity Packaging Price Reference
Sigma-Aldrich 98% 5 g $64.80 [2]
TCI Chemical >98.0% (GC)(N) 5 g $34.00 [2]
ChemImpex ≥ 98% (Assay) Not Specified Not Listed [3]
  • Safety and Handling: The compound is classified under UN 2923 (corrosive solid, toxic) with a Packing Group III [2]. It is considered hazardous material (Hazmat) [3]. Key safety statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P310 (Immediately call a POISON CENTER or doctor/physician) [2].
  • Regulatory Status: The compound is not a DEA-regulated substance [3].

Conclusion

References

NMR Spectral Data for 2-Bromoacetamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key NMR data found for 2-Bromoacetamide (CAS 683-57-8) in Deuterated DMSO (DMSO-d₆) [1].

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment / Notes
¹H NMR 3.81 Singlet (s) 2H, CH₂
7.29 Broad (br) 1H, NH
7.66 Broad (br) 1H, NH
¹³C NMR 29.63 - CH₂
167.92 - C=O

Experimental Protocol and Methodology

The NMR data in the table above was obtained under the following experimental conditions [1]:

  • Instrument Frequency: 500 MHz for ¹H NMR; 125 MHz for ¹³C NMR.
  • Solvent: DMSO-d₆.
  • Temperature: 298 K.
  • Sample Preparation: The this compound was used as purchased from a supplier (Fluka) and crystallized from petroleum ether before analysis.

Structural and Conformational Insights

The NMR data must be interpreted with an understanding of the molecule's dynamic structure. Theoretical and experimental studies on α-substituted acetamides, including this compound, reveal important conformational behavior [2].

conformational_equilibrium Reactants Reactants cis cis Conformer Reactants->cis Equilibrium trans trans Conformer Reactants->trans Equilibrium cis->trans Interconversion

Conformational equilibrium of this compound.

  • Two Stable Conformers: The molecule exists in a dynamic equilibrium between cis and trans conformers (relative to the C=O bond) [2].
  • Trans Preference: The trans conformer is generally more stable across this class of compounds [2].
  • Solvent Influence: The stability of these conformers and the resulting NMR parameters can be influenced by the solvent used, due to electrostatic interactions [2].

Interpretation Guide for Researchers

For scientists applying this data, the following points are critical:

  • Observed NMR is a Weighted Average: The reported chemical shifts and coupling constants are a weighted average of all populated conformations in solution at 298 K [2].
  • Solvent Choice Matters: The conformational equilibrium is sensitive to the solvent environment. The data provided here is specific to DMSO-d₆, and values may differ in other solvents like CD₃CN or water [2].
  • Coupling Constants as Probes: The magnitude of the one-bond carbon-hydrogen coupling constant (¹JₛᵦCαHα) is particularly sensitive to the conformation. Its value is influenced by a "weak hydrogen bond"-like interaction between the Cα-Hα bond and the carbonyl oxygen atom in the trans conformer [2].

References

2-bromoacetamide melting point 87-90°C

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identifiers and Properties

Property Details
CAS Registry Number 683-57-8 [1] [2] [3]
Molecular Formula C₂H₄BrNO [1] [2] [3]
Molecular Weight 137.96-137.97 g/mol [1] [4] [3]
Melting Point 87-91 °C (lit.) [4] [3]
Density (Predicted) 2.287 Mg m⁻³ [5]
SMILES C(C(=O)N)Br [1] [3]
InChI Key JUIKUQOUMZUFQT-UHFFFAOYSA-N [1] [2] [3]

Safety and Handling Information

2-Bromoacetamide is classified as toxic and corrosive. Always consult the Safety Data Sheet (SDS) before use.

  • Hazard Codes: T (Toxic), C (Corrosive) [4]
  • Risk Statements (R): Toxic if swallowed (R25), Causes severe skin burns and eye damage (R34) [1] [4]
  • Safety Statements (S): Wear suitable protective equipment (S26-S27-S36/37/39) [4]
  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and type P3 respirator cartridges are recommended [3].

Applications and Synthesis

  • Applications: this compound is used in organic synthesis as a precursor for dehydropeptidase I inactivators [4] [3]. Its reaction kinetics with DNA have also been studied [4] [3].
  • Synthesis: A patent (CN101550090B) describes an industrial synthesis method starting from acetic acid, involving steps of esterification, bromination, and ammonification [6].

Comparison with N-Bromoacetamide

It is crucial to distinguish This compound from N-Bromoacetamide. These are different compounds with distinct properties and synthesis methods [7].

G Acetamide Acetamide Bromination Bromination Acetamide->Bromination Reaction with Bromine & KOH NBA NBA Bromination->NBA Yields BA BA AceticAcid AceticAcid EsterificationBromination EsterificationBromination AceticAcid->EsterificationBromination Esterification & Bromination EsterificationBromination->BA Ammonification Yields

Synthesis pathways for N-Bromoacetamide (NBA) and this compound (BA) [7] [6]

Purity Analysis Protocol

Organic Syntheses provides a titration method to determine the purity of bromoacetamide compounds [7], which can be adapted for quality control of this compound.

G Start Weigh ~200 mg sample Dissolve Dissolve in water Start->Dissolve AddKI Add 1g KI solution Dissolve->AddKI Acidify Acidify with 10% H₂SO₄ AddKI->Acidify Titrate Titrate with 0.1N Na₂S₂O₃ Acidify->Titrate Endpoint Starch endpoint Titrate->Endpoint Calculate Calculate % purity Endpoint->Calculate

Workflow for purity determination by thiosulfate titration, adapted from [7]

References

Crystal Structure and Hydrogen Bonding Network

Author: Smolecule Technical Support Team. Date: February 2026

The molecular structure of 2-bromoacetamide is nearly planar and crystallizes in the monoclinic space group P2₁/c [1] [2]. Its crystal packing is stabilized by a specific hydrogen-bonded network.

  • Primary Hydrogen Bonds: The most significant interactions are N–H⋯O hydrogen bonds that link molecules into centrosymmetric dimers. These dimers are characterized by the graph set R₂²(8), which is a classic motif for primary carboxamides [1] [2].
  • Extended Network: These dimers are further connected into a ladder-type network via additional N–H⋯O bonds, forming a second graph set motif, R₄²(8) [1] [2].
  • Supporting Interactions: The overall structure is further stabilized by weaker C–H⋯O and C–H⋯Br contacts, which help link the layers together [1] [2].

The following table summarizes the key hydrogen-bonding geometry [2]:

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1N···O1ⁱ 0.82(4) 2.29(4) 2.955(4) 140(4)
N1–H2N···O1ⁱⁱ 0.75(5) 2.17(5) 2.915(5) 172(5)
N1–H1N···Br1 0.82(4) 2.69(4) 3.120(3) 115(3)
C2–H2A···O1ⁱⁱⁱ 0.99 2.55 3.462(4) 153
C2–H2B···Br1ⁱᵛ 0.99 2.98 3.610(3) 122

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+2, -y+1, -z+1; (iii) -x+2, y-1/2, -z+3/2; (iv) -x+1, -y+1, -z+1

The diagram below illustrates this hydrogen-bonded network, showing the dimers and the ladder formation.

G M1        Molecule A     N1 N-H O1 C=O M2        Molecule A'     N1p N-H O1p C=O M3        Molecule B     O1b C=O M4        Molecule C     CH C-H Br Br N1->O1p N-H···O R₂²(8) N1->O1b N-H···O R₄²(8) N1p->O1 N-H···O R₂²(8) CH->O1 C-H···O CH->Br C-H···Br

Diagram of the hydrogen-bonded ladder network in this compound, showing R₂²(8) dimers and R₄²(8) linkages [1] [2].

Experimental Protocol for Crystallization

The single crystals used for the structural analysis were obtained using a purification and crystallization procedure from a known literature method [1] [2].

  • Material: this compound was used as purchased from a commercial supplier (Fluka) [1] [2].
  • Crystallization Solvent: Petroleum ether with a boiling range of 313–333 K (40–60 °C) [1] [2].
  • Procedure: The compound was dissolved/crystallized from the petroleum ether solvent according to the referenced procedure [2]. The specific details of the crystallization (e.g., slow evaporation, cooling rate) are contained in the original literature source (Halpern & Maher, 1965).

Biological Relevance and Mechanistic Insights

Beyond its crystallographic properties, this compound is recognized in biological contexts as a disinfection by-product and a potent developmental toxicant [3] [4]. Its mechanism of toxicity primarily involves disrupting the cytoskeleton.

  • Cytoskeleton Disruption: Exposure to this compound impairs oocyte maturation in both mice and humans. It disrupts spindle structure and interferes with the functions of both the microtubule and actin cytoskeletons, leading to a failure in cell division [3].
  • Enzyme Inactivation: It can covalently modify proteins, leading to the inactivation of enzymes such as liver alcohol dehydrogenase [4].
  • Developmental Toxicity: It acts as a potent developmental toxicant in animal models, reducing the rate of egg cylinder formation in mouse embryos and disrupting cell lineage differentiation [4].

The following diagram summarizes this general mechanism of cellular disruption.

G BA This compound Exposure P1 Protein Target Inactivation BA->P1 Covalent Modification P2 Cytoskeleton Disruption BA->P2 Direct Interaction P3 Spindle Apparatus Damage BA->P3 Direct Interaction E2 Developmental Toxicity P1->E2 E1 Impaired Oocyte Maturation P2->E1 P3->E1 E1->E2

Proposed mechanism of this compound-induced cellular toxicity [3] [4].

References

Comprehensive Application Notes and Protocols for Protein Modification Using 2-Bromoacetamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromoacetamide in Protein Modification

This compound (BAcAm) is a versatile alkylating agent widely employed in biochemical research for the specific modification of cysteine residues in proteins. With the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol, this white to off-white crystalline compound serves as an important intermediate in pharmaceutical development and protein study [1]. The compound exhibits specific reactivity toward sulfhydryl groups, making it particularly valuable for investigating cysteine-containing peptides in protein digests and exploring cysteine accessibility under various conditions [2].

The utility of this compound derivatives in protein science is well-established, with demonstrated applications spanning from fundamental protein characterization to advanced drug development. Researchers have successfully employed similar bromoacetamide-based reagents for mapping and analyzing protein sulfhydryl groups, indicating the general applicability of this chemical approach for protein modification studies [2] [3].

Mechanism of Action

Chemical Reaction Principle

This compound functions through a nucleophilic substitution mechanism wherein the bromine atom serves as a leaving group, facilitating the formation of a covalent bond with nucleophilic residues in proteins. The reaction proceeds via an S_N2 mechanism, where the thiolate anion of cysteine residues attacks the electrophilic carbon adjacent to the bromine atom, resulting in a stable thioether linkage [2] [4].

This modification introduces a covalently attached probe at the cysteine residue, which can be utilized for various analytical and preparative applications. The specificity of this compound for cysteine residues stems from the heightened nucleophilicity of thiol groups compared to other amino acid side chains, though reaction conditions must be carefully controlled to minimize potential side reactions with other nucleophilic residues such as histidine or lysine [4].

Structural Considerations

The effectiveness of this compound-mediated protein modification depends on several structural factors:

  • Steric accessibility of target cysteine residues
  • Local electrostatic environment influencing cysteine reactivity
  • Protein tertiary structure and solvent exposure of modification sites
  • Oxidation state of cysteine thiol groups

Researchers can exploit these structural considerations to study protein topography and conformational changes by comparing modification rates under different conditions [2].

Experimental Protocols

Standard Protein Modification Protocol
3.1.1 Reagent Preparation
  • Prepare a fresh solution of this compound in appropriate buffer (typically 10-100 mM in phosphate or Tris buffer)
  • For stock solutions, dissolve in DMSO at concentrations of 100-500 mM for long-term storage at -20°C
  • Ensure reducing agents are present during initial protein preparation to maintain cysteine residues in reduced state [4]
3.1.2 Protein Preparation
  • Protein Reduction: Incubate the target protein with 5-10 mM DTT or TCEP for 2 hours at 4°C to reduce disulfide bonds [4]
  • Reducing Agent Removal: Use desalting columns or dialysis to remove excess reducing agents while preventing reoxidation
  • Protein Concentration: Adjust protein concentration to 1-10 mg/mL in reaction buffer (100 mM Na₂PO₄, pH 7.3, 200 mM NaCl, 1 mM EDTA) [4]
3.1.3 Modification Reaction
  • Reaction Setup: Add this compound solution to the prepared protein sample at a 5:1 molar ratio (reagent:protein)
  • Incubation Conditions: React for 30 minutes at room temperature with gentle agitation
  • Reaction Quenching: Terminate the reaction by adding 0.5% β-mercaptoethanol (final concentration) and incubate for 10 minutes [4]
  • Product Purification: Remove excess reagent and byproducts using size-exclusion chromatography (e.g., HW-50F resin) or dialysis [4]
Solid State-Based Labeling (SSL) Protocol

For proteins requiring maintained reduction state, the SSL method provides enhanced labeling efficiency:

  • Protein Precipitation: Precipitate reduced proteins with ammonium sulfate to 70% saturation [4]
  • Storage: Store protein slurry at 4°C until use (maintains reduced state for extended periods)
  • Pre-reaction Reduction: Centrifuge slurry, wash pellet with cold buffer, and treat with 5-10 mM DTT for 2 hours at 4°C if stored >1 month [4]
  • Conjugation: Dissolve washed pellet in Buffer A containing maleimide-linked fluorophores or other tags
  • Purification: Remove excess dye using size-exclusion chromatography [4]

Table 1: Optimal Reaction Conditions for this compound Protein Modification

Parameter Standard Protocol SSL Protocol Notes
pH 7.0-7.5 7.0-7.5 Higher pH may increase non-specific modification
Temperature 20-25°C 4°C (pre-reaction) Elevated temperatures may denature sensitive proteins
Reaction Time 30 min 30 min Monitor extensive reactions to prevent over-modification
Molar Ratio 5:1 (reagent:protein) 5:1 (reagent:protein) Adjust based on cysteine accessibility
Protein Concentration 1-10 mg/mL 1-10 mg/mL Dilute solutions may reduce efficiency
Analytical Assessment of Modification
3.3.1 Efficiency Determination
  • UV/Vis Spectroscopy: Calculate labeling efficiency using extinction coefficients of protein and attached probes [4]
  • Mass Spectrometry: Confirm molecular weight changes indicative of successful modification
  • Ellman's Assay: Quantify remaining free thiol groups to assess modification completeness
3.3.2 Functional Validation
  • Activity Assays: Verify that modification does not impair protein function
  • Binding Studies: Assess target recognition capability of modified proteins
  • Stability Tests: Compare modified and unmodified protein stability under various conditions

Applications in Protein Science

Cysteine Mapping and Analysis

Derivatives of this compound have been successfully employed for identifying cysteine-containing peptides in proteins. The reagent 2-bromoacetamido-4-nitrophenol (BNP) introduces a chromophore with an absorbance maximum at 410 nm, enabling specific detection and isolation of cysteine-containing peptides after proteolytic cleavage and chromatographic separation [2]. This approach allows researchers to:

  • Map cysteine residues in proteins of unknown structure
  • Assess relative solvent accessibility of different cysteine residues
  • Investigate conformational changes through differential cysteine modification
Site-Specific Protein Conjugation

This compound chemistry facilitates site-specific conjugation of various probes to proteins:

  • Fluorophore Attachment: For fluorescence spectroscopy and microscopy applications [4]
  • Affinity Tags: Introduction of biotin or other handles for purification or detection
  • Therapeutic Payloads: Conjugation of cytotoxic agents for targeted therapies [1]
Protein Function Studies

The specific modification of cysteine residues enables numerous functional investigations:

  • Active Site Mapping: Identification of catalytic cysteine residues in enzymes
  • Structure-Function Analysis: Correlation of modification with functional consequences
  • Protein Interaction Studies: Disruption or modulation of binding interfaces

Table 2: Applications of this compound-Modified Proteins in Research and Development

Application Area Specific Use Advantages References
Pharmaceutical Development Intermediate in synthesis of anti-cancer agents and antimicrobial compounds Specific cysteine targeting preserves protein function [1]
Biochemical Research Enzyme inhibition studies and metabolic pathway investigation Controlled modulation of protein activity [1] [4]
Diagnostic Development Protein labeling for detection assays High specificity reduces background signal [4]
Structural Biology Cysteine accessibility studies and conformational analysis Provides insights into protein topography [2]
Material Science Polymer functionalization and surface modification Controlled introduction of protein components [1]

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low Modification Efficiency: Ensure complete reduction of disulfide bonds prior to reaction; increase reagent:protein ratio; extend reaction time
  • Non-Specific Modification: Lower pH to reduce lysine reactivity; decrease reaction temperature; use more specific bromoacetamide derivatives
  • Protein Precipitation: Include stabilizing agents; reduce modifier concentration; employ gradual addition of reagent
Optimization Strategies
  • pH Screening: Test modification efficiency across pH range 6.5-8.5
  • Time Course Analysis: Determine optimal reaction time to balance completeness vs. specificity
  • Additive Screening: Evaluate chaotropes or mild denaturants to expose buried cysteine residues

Safety Considerations

This compound requires careful handling due to its alkylating properties and potential toxicity. Recent studies have demonstrated that this compound exposure can impair oocyte maturation in mice and humans, primarily through disruption of the cytoskeleton [5]. Additionally, developmental toxicity has been observed in peri- and early post-implantation mouse embryos [6].

Essential safety measures include:

  • Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)
  • Engineering controls (chemical fume hood) for all procedures involving powder handling or solution preparation
  • Proper waste disposal as hazardous chemical waste
  • Adequate ventilation to prevent inhalation exposure

Conclusion

This compound provides a valuable tool for specific protein modification at cysteine residues, enabling a wide range of applications from basic protein characterization to advanced therapeutic development. The protocols outlined in this document offer researchers reliable methods for implementing this chemical biology approach with attention to efficiency, specificity, and safety considerations. As protein modification technologies continue to evolve, the fundamental chemistry of this compound-mediated cysteine alkylation remains a cornerstone technique in the biochemical research arsenal.

Workflow Diagram

workflow Start Start Protein Modification ProteinPrep Protein Preparation Reduce with DTT/TCEP Remove reducing agents Start->ProteinPrep ReagentPrep Reagent Preparation Fresh this compound solution in appropriate buffer ProteinPrep->ReagentPrep Reaction Modification Reaction 5:1 molar ratio 30 min at room temperature ReagentPrep->Reaction Quench Reaction Quenching Add β-mercaptoethanol Incubate 10 min Reaction->Quench Purification Product Purification Size-exclusion chromatography or dialysis Quench->Purification Analysis Analytical Assessment UV/Vis, Mass Spectrometry Activity assays Purification->Analysis End Modified Protein Analysis->End

Diagram Title: this compound Protein Modification Workflow

References

2-bromoacetamide enzyme inhibition studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Bromoacetamide

This compound is a simple haloacetamide derivative widely used in biochemical research as an alkylating agent for protein modification and as a key building block in synthesizing more complex enzyme inhibitors [1].

Table 1: Basic Properties of this compound [1]

Property Description
CAS Number 683-57-8
Molecular Formula C2H4BrNO
Molecular Weight 137.97 g/mol
Appearance White to off-white crystalline powder or flake crystal
Purity ≥ 98%
Storage Store at Room Temperature (RT)

Safety and Handling Considerations

Handling this compound requires strict safety measures due to its reactive and hazardous nature.

  • Hazardous Material: It is classified as hazardous [1].
  • Developmental Toxicity: A developmental toxicity study on mouse embryos highlights that this class of compounds requires careful safety evaluation [2].
  • Standard Practices: Always wear appropriate Personal Protective Equipment (PPE) and consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information [1] [3].

Proposed Mechanism and Application in Inhibition

This compound acts as an irreversible enzyme inhibitor. Its bromoacetamide group is a potent electrophile that can form stable covalent bonds with nucleophilic residues (like cysteine thiols) in an enzyme's active site, leading to permanent inactivation [4] [1]. This mechanism is distinct from reversible inhibition (competitive, uncompetitive, mixed) where the inhibitor binds non-covalently [5].

This property makes it valuable for:

  • Studying Enzyme Mechanisms: Probing active site architecture and catalytic residues.
  • Developing Therapeutic Agents: Serving as an intermediate in synthesizing potential drugs, including anti-cancer and antimicrobial agents [1].
  • Synthesizing Heterocyclic Inhibitors: As shown in one study, it was used as an electrophile to create novel bi-heterocyclic compounds screened for activity against cholinesterases and α-glucosidase [6].

Adapted Experimental Workflow for Enzyme Inhibition

The following workflow adapts a pooled Cytochrome P450 (CYP) inhibition assay protocol [3], a standard in drug metabolism studies, which can be tailored for investigating this compound derivatives. This high-throughput approach tests multiple CYP enzymes simultaneously.

start Start Assay Preparation a Prepare Enzyme-Substrate Cocktail (Pooled HLMs & specific probe substrates at Km) start->a c Combine in 96-Well Plate (Enzyme-substrate mix + inhibitor) a->c b Prepare Inhibitor Solutions (this compound derivative in DMSO, 0-50 µM serial dilution) b->c d Pre-incubate (37°C, shaking incubator) c->d e Initiate Reaction (Add NADPH co-factor) d->e f Stop Reaction (Add ice-cold methanol with internal standard, 10 min) e->f g Analyze Metabolites (LC-MS/MS to measure metabolite formation) f->g h Calculate IC50 Values (Plot inhibition curves for each CYP isoform) g->h end End: Data Interpretation h->end

Detailed Protocol: Pooled CYP Inhibition Assay

This protocol evaluates the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) simultaneously [3].

1. Reagents and Preparation

  • Enzyme Source: Human Liver Microsomes (HLMs).
  • Substrate Cocktail: A mixture of specific probe substrates for each CYP isoform, each at a concentration around its known Km value.
  • Inhibitor Solutions: Prepare this compound or its derivative in DMSO. Create a serial dilution series (e.g., 0, 0.15, 0.5, 1.5, 5, 15, 50 µM). Maintain a final DMSO concentration of ≤1.0%.
  • Cofactor: NADPH solution to initiate the reaction.
  • Quenching Solution: Ice-cold methanol containing a suitable internal standard for LC-MS/MS analysis.

2. Assay Execution

  • Incubation: In a 96-well plate, combine the enzyme-substrate cocktail with the inhibitor solutions.
  • Pre-equilibration: Equilibrate the plate in a shaking incubator at 37°C.
  • Reaction Initiation: Start the enzymatic reaction by adding NADPH.
  • Reaction Termination: After a precise incubation time (e.g., 10 minutes), stop the reaction by adding the ice-cold methanol quenching solution.
  • Protein Removal: Centrifuge the plate to precipitate proteins and obtain a clear supernatant for analysis.

3. Analytical Measurement and Data Analysis

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the formation of specific metabolites from each probe substrate.
  • IC50 Calculation: For each CYP isoform, plot the percentage of metabolite formation (or enzyme activity) against the logarithm of the inhibitor concentration. Fit a curve to the data points to determine the IC50 value—the concentration that causes 50% inhibition.

Table 2: Key Parameters for Pooled CYP Inhibition Assay [3]

Parameter Specification
Inhibitor Concentration Range 0, 0.15, 0.5, 1.5, 5, 15, 50 µM
Final DMSO Concentration 1.0%
Incubation Temperature 37°C
Reaction Initiation Addition of NADPH
Incubation Time 10 minutes
Reaction Termination Addition of ice-cold methanol
Analysis Method LC-MS/MS
Key Output IC50 (µM) for each CYP isoform

Advanced Methodological Note

A recent 2025 study suggests a paradigm shift in enzyme inhibition analysis. The proposed 50-BOA (IC50-Based Optimal Approach) indicates that precise estimation of inhibition constants for mixed inhibition is possible using a single inhibitor concentration greater than the IC50 value, rather than a full dilution series. This can reduce experimental effort by over 75% while improving accuracy [5] [7]. For irreversible inhibitors like this compound, this method may require validation, but it represents a significant advance in the field.

Conclusion

This compound is a versatile reagent in enzyme inhibition studies, primarily valued for its role as an electrophilic warhead in irreversible inhibitors and as a synthetic scaffold. The pooled CYP inhibition assay provides a robust, high-throughput framework for evaluating the inhibitory profile of this compound derivatives. Researchers are encouraged to integrate the latest methodological advances, such as the 50-BOA, to enhance the efficiency and precision of their inhibition studies.

References

2-bromoacetamide pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method for 2-Bromoacetamide

The table below summarizes a patented synthesis method for this compound. This process involves a two-step esterification and bromination sequence, followed by ammonification, using acetic acid as the starting material [1].

Step Process Key Reaction Conditions Role in Synthesis
1 Esterification Acetic acid + Acetyl chloride → Ethyl acetate [1] Activates acetic acid for subsequent bromination.
2 Bromination Reaction with bromine [1] Introduces the bromo group to form ethyl bromoacetate.
3 Ammonification Reaction with ammonium hydroxide [1] Converts the ester intermediate into the final amide product.

This synthetic approach is noted for its efficiency, offering a short reaction time and high yield, which is advantageous for industrial production. The process also avoids the use of highly corrosive or pungent reagents, making it safer and more practical [1].

Analytical Characterization Data

The following table presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, which are essential for confirming the identity and purity of the synthesized compound [2].

Analysis Method Sample Conditions Observed Data Interpretation
¹H NMR 500 MHz, DMSO-d⁶, 298 K δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [2] Confirms the structure: CH₂ protons at 3.81 ppm and two distinct amide NH protons.
¹³C NMR 125 MHz, DMSO-d⁶, 298 K δ 29.63 (CH₂), 167.92 (C=O) ppm [2] Identifies the carbonyl carbon and the carbon of the CH₂ group.
MS (ESI) Not specified m/z 159.94 [M + Na]⁺ [2] The observed mass matches the calculated mass for the sodium adduct of C₂H₄BrNO.

Single crystals suitable for X-ray diffraction analysis can be obtained by purifying and crystallizing this compound from petroleum ether (boiling range 313–333 K). This technique is used to determine the compound's precise molecular and solid-state structure [2].

Application in Pharmaceutical Synthesis

While a specific, detailed protocol for a multi-step drug synthesis was not available in the search results, α-bromoamide compounds are demonstrated as valuable intermediates in modern pharmaceutical research.

One application is in the synthesis of γ-lactams, which are privileged structures found in many biologically active molecules. A recent method involves the coupling of an α-bromoimide (a protected α-bromoamide) with unactivated alkenes, such as 1-hexene, via a photochemical reaction [3].

The process can be activated through one of two pathways:

  • Photoredox Catalysis: Using an iridium photocatalyst (e.g., Ir(ppy)₃) and a base like DIPEA under visible light.
  • Electron Donor-Acceptor (EDA) Complex: Using 2-methylpyridine as a catalytic donor under 390 nm light irradiation.

This reaction proceeds through a radical mechanism, forming a carbon-carbon bond to create an intermediate, which then undergoes an intramolecular cyclization to form the γ-lactam product. The Boc-protected γ-lactam shown can be further derivatized into more complex structures, highlighting the utility of α-bromoamides as building blocks for nitrogen-containing heterocycles in drug discovery [3].

The workflow for this synthesis and its two activation modes is illustrated below:

G AlphaBromoimide α-Bromoimide Starting Material RadicalIntermediate Radical Intermediate AlphaBromoimide->RadicalIntermediate Alkene Alkene (e.g., 1-Hexene) Alkene->RadicalIntermediate PC Path A: Photoredox Catalyst (Ir(ppy)₃, DIPEA, blue LEDs) PC->RadicalIntermediate Activation EDA Path B: EDA Complex (2-Me-pyridine, 390 nm light) EDA->RadicalIntermediate Activation ATRA ATRA Product RadicalIntermediate->ATRA Workup Work-up (K₃PO₄, wet MeCN) ATRA->Workup Lactam Boc-Protected γ-Lactam Workup->Lactam

Experimental Notes and Best Practices

  • Purification: The purification of this compound can be achieved by crystallization from petroleum ether, which also yields single crystals suitable for X-ray structure determination [2].
  • Stability: Related bromoamide compounds (e.g., N-bromoacetamide) are known to be unstable and should be stored in a cool, dark place [4]. While this specific warning is for a different compound, it is a good general practice to store this compound under similar controlled conditions and monitor its stability.

Limitations and Further Research

It is important to note that the provided synthesis protocol [1] lacks extensive quantitative yield data and highly detailed, step-by-step experimental instructions. Furthermore, the specific example of its application in pharmaceutical synthesis [3] uses a Boc-protected α-bromoamide derivative rather than this compound itself.

To complete these application notes, you would typically need to consult specialized organic synthesis databases and primary pharmaceutical literature for:

  • Detailed, reproducible protocols with exact quantities, temperatures, and reaction times.
  • A direct, documented example of this compound being used in a multi-step synthesis of an active pharmaceutical ingredient (API).

References

Comprehensive Application Notes and Protocols: O-Alkylation of Tetrathiacalixarene Using 2-Bromoacetamide

Comprehensive Application Notes and Protocols: O-Alkylation of Tetrathiacalix[4]arene Using 2-Bromoacetamide

Introduction to Thiacalixarene Chemistry and Functionalization

Thiacalix[4]arenes represent a distinctive class of synthetic macrocyclic compounds characterized by the presence of sulfur bridges replacing the traditional methylene groups found in conventional calixarenes. This structural modification imbues thiacalixarenes with unique complexation properties, varied conformational preferences, and enhanced reactivity compared to their classical analogues. The introduction of sulfur atoms dramatically alters the electronic properties of these systems and enables coordination behavior that is impossible with classical derivatives. These molecular platforms have gained significant importance in supramolecular chemistry due to their versatile host-guest properties and ability to form diverse functional materials with applications ranging from molecular recognition to catalysis [1] [2].

The O-alkylation reaction at the phenolic oxygen atoms of the thiacalix[4]arene lower rim represents a fundamental functionalization strategy that enables fine-tuning of the macrocycle's properties for specific applications. This modification allows researchers to install various functional groups that can dramatically alter the compound's solubility, binding affinity, and catalytic potential. The use of This compound as an alkylating agent is particularly valuable as it introduces amide functionalities that can participate in hydrogen bonding and further chemical transformations, thereby expanding the utility of these sophisticated molecular platforms in drug development and materials science [3].

Protocol for O-Alkylation of Tetrathiacalix[4]arene with this compound

Materials and Equipment

Table 1: Required Materials and Reagents

Material/Reagent Specifications Purpose
Tetramercaptothiacalix[4]arene (TMTCA) ≥95% purity, confirmed by NMR Starting material
This compound ≥98% purity [4] Alkylating agent
Cesium carbonate (Cs₂CO₃) Anhydrous, ≥99% Base
Acetone Dry, degassed Reaction solvent
Methanol Laboratory grade Precipitation solvent
Argon gas High purity Inert atmosphere

Specialized Equipment requirements include a standard synthetic chemistry toolkit consisting of a round-bottom flask (100-250 mL) equipped with a magnetic stir bar, reflux condenser, and argon inlet for maintaining an inert atmosphere. The reaction necessitates a heating mantle or oil bath capable of maintaining reflux temperatures (~56°C for acetone), along with standard filtration and vacuum evaporation apparatus. For reaction monitoring, thin-layer chromatography (TLC) supplies (silica gel plates, UV visualization) are essential, while characterization requires access to NMR spectroscopy (300-500 MHz), mass spectrometry (MALDI-TOF or ESI), and FT-IR instrumentation [3].

Step-by-Step Experimental Procedure
  • Reaction Setup: Under an argon atmosphere, combine tetramercaptothiacalix[4]arene (TMTCA, 0.3 g, 0.38 mmol) and cesium carbonate (2.47 g, 7.6 mmol, 20 equiv.) in dry, degassed acetone (60 mL) [3].

  • Activation Step: Reflux the mixture with stirring for 2 hours to generate the phenolate intermediates crucial for the subsequent alkylation reaction [3].

  • Alkylation: Add this compound (7.6 mmol, 20 equiv.) directly to the refluxing reaction mixture. Continue refluxing under argon with vigorous stirring for 50 hours to ensure complete conversion [3].

  • Workup Procedure:

    • Allow the reaction mixture to cool to room temperature
    • Remove inorganic salts by vacuum filtration
    • Concentrate the filtrate under reduced pressure using a rotary evaporator
    • Add methanol (50 mL) to the residue to precipitate the product
    • Collect the solid product via vacuum filtration [3]
  • Purification: For further purification, the crude product can be recrystallized from appropriate solvents such as dichloromethane/methanol mixtures or subjected to column chromatography on silica gel if necessary [3].

Table 2: Reaction Conditions and Yield Data

Parameter Specific Conditions Notes
Molar Ratio (TMTCA:this compound) 1:20 5-fold excess per phenolic site
Base Cs₂CO₃ (20 equiv.) Creates reactive phenolate
Solvent System Anhydrous acetone Must be rigorously dried and degassed
Reaction Temperature Reflux (~56°C) Maintained consistently
Reaction Time 50 hours Extended time ensures complete conversion
Typical Yield 46% Isolated as white powder [3]

The following diagram illustrates the experimental workflow from setup to purification:

GStartBegin Reaction SetupStep1Charge reactor with TMTCAand Cs₂CO₃ in dry acetoneStart->Step1Step2Reflux for 2 hoursunder argon atmosphereStep1->Step2Step3Add this compound(20 equiv.)Step2->Step3Step4Reflux for 50 hourswith continuous stirringStep3->Step4Step5Cool to room temperatureand filter inorganic saltsStep4->Step5Step6Concentrate filtrateusing rotary evaporationStep5->Step6Step7Precipitate productwith methanolStep6->Step7Step8Collect productby vacuum filtrationStep7->Step8Step9Optional purification(recrystallization or column chromatography)Step8->Step9EndObtain functionalizedthiacalixarene productStep9->End

Product Characterization and Analytical Methods

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides essential confirmation of successful O-alkylation. For the tetraester analogue prepared similarly using BrCH₂COOEt, the ^1H-NMR spectrum (CDCl₃, 300 MHz) exhibits characteristic signals at δ 3.61 ppm (8H, s, ArSCH₂), 4.12 ppm (8H, q, -C(O)CH₂-), and 7.76 ppm (8H, s, Ar-H) [3]. For the amide derivative, the methylene protons adjacent to the amide group would typically appear as a singlet around δ 3.9-4.2 ppm, while the amide protons generally resonate as a broad singlet in the region of δ 5.5-6.5 ppm. 13C-NMR analysis should reveal signals corresponding to the carbonyl carbon around δ 170 ppm, with the methylene carbon appearing at approximately δ 37-40 ppm [3].

Mass Spectrometric Analysis confirms the molecular weight of the functionalized product. MALDI-TOF mass spectrometry of the tetraester analogue shows a prominent ion at m/z = 1129.3 [M]⁺ (calculated 1129.69) [3]. The tetrakis(acetamide) derivative would be expected to display a molecular ion consistent with the addition of four -CH₂C(O)NH₂ groups (theoretical mass increase of 228 atomic mass units from the starting TMTCA). FT-IR Spectroscopy provides additional evidence of successful functionalization, with characteristic absorptions for amide C=O stretching around 1650-1690 cm⁻¹ and N-H stretching between 3200-3500 cm⁻¹ [3].

Purity and Conformation Assessment

Elemental Analysis validates sample purity and composition. For the tetraester analogue, calculated values are C 59.54%, H 6.42%, with experimental results typically showing excellent agreement (C 59.45%, H 6.48%) [3]. The amide derivative would be expected to show slightly lower carbon and higher nitrogen content due to the different functional group composition.

Melting Point determination serves as a useful preliminary indicator of compound purity. The tetraester derivative decomposes at approximately 310°C [3], while the amide analogue would be expected to exhibit a similarly high decomposition temperature, consistent with the robust nature of thiacalixarene derivatives. The 1,3-alternate conformation of the product is confirmed by the characteristic simplicity of the NMR spectrum, particularly the presence of a single aromatic proton signal, indicating high symmetry of the macrocyclic framework [3].

Critical Experimental Factors and Troubleshooting

Key Parameters for Success
  • Inert Atmosphere: Maintaining an argon environment throughout the reaction is crucial as it prevents oxidation of the sulfur bridges and phenolate intermediates, which could lead to colored by-products and reduced yields [3].

  • Base Selection: Cesium carbonate is specifically chosen due to its optimal balance of basicity and solubility in acetone, which efficiently generates the phenolate nucleophiles without promoting competing side reactions [3].

  • Stoichiometry: Employing a 5-fold excess of this compound per phenolic site (20 equiv. total) ensures complete O-alkylation despite the steric congestion around the lower rim of the thiacalix[4]arene platform [3].

  • Reaction Time: The extended 50-hour reaction period at reflux temperature is necessary to achieve high conversion rates, as the multiple alkylation steps become progressively slower due to increasing steric hindrance [3].

Table 3: Troubleshooting Guide for O-Alkylation Reaction

Problem Potential Causes Solutions
Low yield Incomplete deprotonation, moisture, insufficient alkylating agent Ensure anhydrous conditions, use fresh Cs₂CO₃, increase alkylating agent to 25 equiv.
Colored impurities Oxidation of sulfur bridges, decomposition Strict oxygen exclusion, use of fresh solvent, reduced reaction time if possible
Multiple spots on TLC Incomplete reaction, hydrolysis products Extend reaction time, confirm anhydrous conditions, check solvent purity
Difficult purification Incomplete precipitation, similar polarity by-products Optimize solvent system for recrystallization, employ gradient column chromatography
Safety Considerations and Handling

This compound requires careful handling due to its toxicity and potential health hazards. This compound is classified as toxic and corrosive, with risk statements R25 (Toxic if swallowed) and R34 (Causes burns) [4]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat should be worn at all times. All operations should be conducted in a well-ventilated fume hood to minimize exposure. The alkylation reaction should be monitored closely, and waste materials should be disposed of according to institutional guidelines for halogenated organic compounds.

Application Potential and Conclusion

The O-alkylation of thiacalix[4]arene scaffolds with this compound produces advanced molecular platforms with significant potential in various research domains. These functionalized macrocycles serve as preorganized scaffolds for developing sophisticated molecular receptors with tailored binding pockets for specific guest recognition. The introduced amide functionalities provide additional hydrogen bonding capabilities that can enhance both molecular recognition and self-assembly properties [1].

In the field of catalysis, thiacalix[4]arene-based molecular clusters functionalized with appropriate groups have demonstrated special catalytic performances [2]. The combination of these macrocycles with popular molecular architectures such as high-nuclearity clusters and coordination cages has created efficient catalytic systems. The sulfur bridges in thiacalixarenes can participate in coordination to various metal ions, forming modular building units for constructing functional materials with defined structures [2].

For drug development professionals, these functionalized thiacalixarenes offer intriguing possibilities as carrier systems or scaffolds for pharmaceutical applications. Their defined conformations and tunable solubility properties make them attractive for further derivatization toward biologically active compounds. The experimental protocol described herein provides a robust foundation for creating these versatile molecular platforms, enabling researchers to explore their full potential in supramolecular chemistry, materials science, and pharmaceutical development.

Comprehensive Application Notes and Protocols for 2-Bromoacetamide as an Organic Synthesis Reagent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromoacetamide

This compound (CAS: 683-57-8) is a versatile organic compound with the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol. This white to off-white crystalline powder serves as a valuable building block in organic synthesis and pharmaceutical development due to its reactive bromomethyl group adjacent to an amide functionality. The compound exhibits a planar molecular structure with the bromine atom positioned slightly out of the amide plane, facilitating various intermolecular interactions including N—H⋯O hydrogen bonds that form characteristic ladder-type networks in its crystalline form [1]. This compound is particularly valued for its ability to introduce both electrophilic character and hydrogen bonding capacity in molecular design, making it an essential reagent for researchers developing novel therapeutic agents and functional materials.

Key Identifiers and Properties

  • Chemical Formula: C₂H₄BrNO
  • Molecular Weight: 137.97 g/mol
  • CAS Registry Number: 683-57-8
  • Appearance: White to off-white crystalline powder or flake crystals
  • Storage Conditions: Store at room temperature in cool, protected from light conditions [2]
  • IUPAC Standard InChI: InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) [3]
  • IUPAC Standard InChIKey: JUIKUQOUMZUFQT-UHFFFAOYSA-N [3]

Synthetic Applications in Research and Development

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in developing anti-cancer agents and antimicrobial compounds. Its molecular structure allows for efficient functionalization and introduction of the acetamide moiety into complex molecules, which can enhance biological activity or modify pharmacological properties. The reactive C-Br bond enables nucleophilic substitution reactions under mild conditions, making it particularly valuable for constructing carbon-nitrogen and carbon-carbon bonds in drug-like molecules. Researchers frequently employ this compound in the functionalization of heterocycles, a common structural motif in pharmaceuticals, and in the preparation of targeted therapies that require specific molecular recognition elements [2].

Recent advances have demonstrated the significant utility of this compound derivatives in the synthesis of γ-lactam scaffolds, which are privileged structural elements in numerous biologically active molecules. In a 2023 study, researchers developed a novel photochemical method for constructing variously substituted γ-lactams using electron donor-acceptor (EDA) complexes of amines and α-bromoamides. This approach enables the synthesis of monosubstituted protected γ-lactams in a formal [3 + 2] fashion through atom-transfer radical addition (ATRA) reactions with unactivated olefins. These γ-lactam structures are particularly valuable as they are prevalent in small-molecule pharmaceuticals and provide useful precursors to highly substituted pyrrolidines. The method employs tert-butyl (2-bromoacetyl)carbamate as a key starting material, which undergoes efficient coupling with various olefins including those bearing esters, ketones, protected alcohols, alkyl halides, and tosylates, demonstrating remarkable functional group tolerance [4].

Material Science and Chemical Biology

In material science, this compound finds application in the development of novel polymers and functionalized materials that require specific molecular recognition properties or responsive behavior. The compound's ability to participate in hydrogen bonding networks while providing a site for covalent attachment makes it particularly useful for creating materials with tailored surface properties or self-assembly characteristics. Researchers have exploited its crystalline properties, which include a monoclinic space group P2₁/c with one molecule in the asymmetric unit, to design molecular crystals with predictable supramolecular architectures [1].

In chemical biology and biochemistry, this compound is employed for protein modification studies and enzyme inhibition research. The compound can react with nucleophilic amino acid residues in proteins, such as cysteine, facilitating the study of protein structure-function relationships and interactions. This application leverages the electrophilic character of the bromoacetamide group, which can form stable covalent bonds with thiol groups under appropriate conditions. Additionally, researchers use this compound to investigate metabolic pathways by selectively inhibiting specific enzymes, thereby helping to elucidate biological mechanisms and identify potential therapeutic targets [2].

Table 1: Recent Synthetic Applications of this compound and Derivatives

Application Area Specific Use Key Findings/Advantages Reference
Pharmaceutical Development Synthesis of γ-lactam scaffolds via ATRA Enables coupling with unactivated olefins; good functional group tolerance; 76-88% yields [4]
Pharmaceutical Development Protected γ-lactam synthesis Compatible with Boc, methoxycarbonyl, Troc, and Teoc protecting groups; high yields [4]
Methodology Development EDA complex photochemistry Enables radical formation without additional electron-withdrawing groups; uses 2-Me-pyridine as catalytic donor [4]
Methodology Development Lewis acid-assisted activation La(OTf)³ enables use of tertiary α-Br-imides and internal olefins; 59% yield achieved [4]
Emerging Research Applications

The versatility of this compound continues to expand into new research domains through methodological innovations. Recent investigations have demonstrated that combining photoredox catalysis with Lewis acid activation creates synergistic effects that significantly enhance the reactivity of α-bromoamide derivatives. This approach allows for the use of tertiary alkyl bromides as coupling partners, which were previously challenging substrates due to reduced electrophilicity of the intermediate radical. The addition of La(OTf)₃ as a Lewis acid increases the electrophilicity of the carbon-centered radical, enabling reactions with internal olefins and expanding the substrate scope available to synthetic chemists [4].

Another emerging application involves the use of electron donor-acceptor (EDA) complexes that undergo photoinduced electron transfer to generate carbon-centered radicals without the need for expensive photocatalysts. This strategy, which can be described as "donor catalysis," utilizes simple nitrogenous bases like 2-methylpyridine to form complexes with α-bromoamides that absorb visible light. Upon irradiation, these complexes undergo homolytic cleavage of the C-Br bond, generating radicals that participate in addition reactions with olefins. This methodology represents a sustainable approach to radical chemistry by reducing reliance on transition metal catalysts and can be readily scaled up due to the low cost and availability of the amine base catalysts [4].

Table 2: Comparative Analysis of this compound Activation Methods

Activation Method Conditions Substrate Scope Yield Range Advantages
Photoredox Catalysis Ir photocatalyst, DIPEA, blue LED Primary α-Br-imides, α-olefins 88% (3aa) Broad functional group tolerance
EDA Complex (Direct) 2-Me-pyridine, 390 nm light Primary α-Br-imides, α-olefins 74-76% No metal catalyst, cost-effective
Lewis Acid Assisted La(OTf)₃, DIPEA, Ir photocatalyst Tertiary α-Br-imides, internal olefins 59% (3ha) Expanded substrate scope

Experimental Protocols and Methodologies

Synthesis of this compound

Protocol 1: Industrial Synthesis Method (from Chinese Patent CN101550090B)

This industrial synthesis approach provides a practical and efficient method for producing this compound with minimal byproducts and reduced environmental impact compared to traditional routes.

  • Reagents: Acetic acid, acetyl chloride, bromine, chloroform, ammonium hydroxide

  • Reaction Sequence:

    • Esterification: React acetic acid with acetyl chloride to form acetyl acetate
    • Bromination: Treat acetyl acetate with bromine to produce bromoacetyl bromide
    • Ammonification: React bromoacetyl bromide with ammonium hydroxide to yield bromoacetamide
  • Experimental Procedure:

    • In a suitably sized reaction vessel equipped with stirring and temperature control, combine acetic acid and acetyl chloride in a 1:1.2 molar ratio.
    • Heat the mixture to 60-70°C with continuous stirring for 2-3 hours to complete the esterification reaction.
    • Cool the reaction mixture to 25-30°C and slowly add bromine dropwise over 1-2 hours, maintaining the temperature below 40°C.
    • After complete addition of bromine, continue stirring for an additional 30 minutes to ensure complete formation of bromoacetyl bromide.
    • Dilute the reaction mixture with chloroform (approximately 3-4 volumes relative to starting materials) and cool to 0-5°C in an ice bath.
    • Slowly add ammonium hydroxide (25% w/w) with vigorous stirring until the pH reaches 7-8, maintaining temperature below 10°C throughout the addition.
    • Separate the organic layer and wash with cold water (2×) to remove inorganic salts.
    • Concentrate the chloroform solution under reduced pressure at temperatures not exceeding 40°C.
    • Recrystallize the crude product from petroleum ether (boiling range 40-60°C) to obtain pure this compound as white crystals.
  • Reaction Conditions:

    • Temperature: 60-70°C (esterification), 25-40°C (bromination), 0-10°C (ammonification)
    • Time: Total reaction time 4-6 hours
    • Workup: Chloroform extraction followed by recrystallization from petroleum ether
  • Key Advantages:

    • Utilizes inexpensive starting materials (acetic acid, acetyl chloride)
    • Minimizes formation of acidic byproducts
    • Reduces environmental pollution compared to alternative routes
    • Suitable for industrial scale production
    • Provides product with high purity (>98%) [5]

Protocol 2: Alternative Synthesis via N-Bromoacetamide (from Organic Syntheses)

This classical approach involves the preparation of N-bromoacetamide as a potential intermediate or alternative reagent.

  • Reagents: Acetamide, bromine, potassium hydroxide, chloroform, sodium sulfate, hexane

  • Procedure:

    • Dissolve 20 g (0.34 mol) of acetamide in 54 g (0.34 mol) of bromine in a 500-mL Erlenmeyer flask.
    • Cool the solution to 0-5°C in an ice bath.
    • Add an ice-cold aqueous 50% potassium hydroxide solution in small portions with swirling until the color becomes light yellow (approximately 33-34 mL required).
    • Allow the nearly solid reaction mixture to stand at 0-5°C for 2-3 hours.
    • Add 40 g of salt and 200 mL of chloroform and warm on a steam bath with vigorous swirling for 2-3 minutes.
    • Decant the clear red chloroform layer and repeat extraction with 200-mL and 100-mL portions of chloroform.
    • Dry the combined extracts over sodium sulfate, filter by gravity through a fluted filter into a 2-L Erlenmeyer flask.
    • Add 500 mL of hexane with swirling - white needles of N-bromoacetamide begin to form at once.
    • Chill for 1-2 hours, collect crystals with suction, wash with hexane, and air-dry.
  • Yield: 19-24 g (41-51%), m.p. 102-105°C

  • Purity Assessment: Determine purity by titration with standard sodium thiosulfate solution [6]

Purification and Crystallization Protocol

For research applications requiring high-purity this compound, the following crystallization procedure is recommended:

  • Crystallization Solvent: Petroleum ether (boiling range 313-333 K)

  • Procedure:

    • Dissolve crude this compound in minimal volume of warm petroleum ether (approximately 10-15 mL per gram of compound).
    • Heat gently to complete dissolution without boiling.
    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours.
    • Collect crystals by vacuum filtration using a Büchner funnel.
    • Wash crystals with a small amount of cold petroleum ether.
    • Air-dry the crystals protected from light.
  • Result: Colorless plate crystals suitable for X-ray analysis [1]

  • Analytical Data:

    • ¹H NMR (500 MHz, DMSO-d₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm
    • ¹³C NMR (125 MHz, DMSO-d₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm
    • MS (ESI): m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [1]
Application Protocol: γ-Lactam Synthesis via Photochemical Coupling

This protocol describes the synthesis of protected γ-lactams through photochemical coupling of this compound derivatives with unactivated alkenes, representing a state-of-the-art application of this reagent class.

  • Reagents:

    • tert-Butyl (2-bromoacetyl)carbamate (1a)
    • 1-Hexene (2a) or other alkene coupling partners
    • Ir photocatalyst ([Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)
    • N,N-diisopropylethylamine (DIPEA) or 2-methylpyridine
    • Acetonitrile (dry)
    • Potassium phosphate tribasic
    • La(OTf)₃ (for tertiary α-Br-imides)
  • Procedure for Primary α-Br-Imides:

    • In a dried reaction vial equipped with a magnetic stir bar, combine tert-butyl (2-bromoacetyl)carbamate (1a, 2.0 equiv.), 1-hexene (2a, 1.0 equiv.), Ir photocatalyst (1 mol%), and DIPEA (0.2 equiv.) in dry MeCN (0.1 M concentration).
    • Degas the reaction mixture by sparging with argon or nitrogen for 10-15 minutes.
    • Irradiate the reaction mixture with blue LEDs (427 nm) at room temperature for 12-16 hours with vigorous stirring.
    • Monitor reaction progress by TLC or LC-MS.
    • Upon completion, add excess K₃PO₄ (3-4 equiv.) and water (2-3 drops) directly to the reaction mixture.
    • Continue stirring for 2-4 hours at room temperature to facilitate cyclization to the γ-lactam.
    • Dilute with ethyl acetate, wash with saturated aqueous NaCl, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography on silica gel to obtain the protected γ-lactam product (3aa).
  • Procedure Without Photocatalyst:

    • Combine tert-butyl (2-bromoacetyl)carbamate (1a, 3.0 equiv.), 1-hexene (2a, 1.0 equiv.), and 2-methylpyridine (0.2 equiv.) in dry MeCN (0.1 M).
    • Degas the reaction mixture and irradiate with 390 nm light for 12-16 hours.
    • Work up as described above to obtain the γ-lactam product.
  • Scale-Up Note: The direct irradiation protocol (without photocatalyst) scales efficiently to 1 mmol with minimal yield reduction (76% vs. 74% for small scale) [4]

Safety and Handling Considerations

Storage and Stability

This compound requires careful storage conditions to maintain stability and prevent decomposition. The compound should be stored in a cool, dry place protected from light, preferably at room temperature in tightly sealed containers. As noted in the literature, similar bromoamide compounds can be unstable and should be stored in cool places protected from light [6]. The crystalline structure of this compound remains stable under proper storage conditions, maintaining its monoclinic space group P2₁/c configuration with one molecule in the asymmetric unit [1]. For long-term storage, it is recommended to use amber glass containers with desiccant packs to minimize exposure to light and moisture, which could potentially accelerate decomposition processes.

Hazard Assessment

While comprehensive toxicity data for this compound is limited in the search results, its classification as a hazardous material requires implementation of appropriate safety precautions during handling [2]. Based on its structural characteristics and comparison with similar α-halo carbonyl compounds, potential hazards may include:

  • Irritant properties to skin, eyes, and respiratory system
  • Potential sensitization through skin contact
  • Toxicity if ingested, inhaled, or absorbed through skin

As with many reactive organic compounds, this compound should be handled in a well-ventilated laboratory using appropriate personal protective equipment including nitrile gloves, lab coat, and safety goggles. For procedures that may generate dust or aerosols, use of a fume hood or biological safety cabinet is strongly recommended. Particular care should be taken during weighing and transfer operations to minimize airborne dispersion of the crystalline material.

Regulatory Information

Current available information indicates that this compound is not classified as an antibiotic and is not DEA-regulated [2]. However, researchers should consult local regulations regarding handling and disposal of halogenated organic compounds, as requirements may vary by jurisdiction. Proper waste disposal procedures should be established in accordance with institutional guidelines for halogenated organic waste, particularly given the compound's potential environmental persistence and bioaccumulation characteristics.

Structural and Analytical Insights

Crystallographic Characterization

This compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit and the following unit cell parameters: a = 10.373(4) Å, b = 5.1899(14) Å, c = 7.557(3) Å, β = 99.94(3)°, V = 400.7(3) ų, Z = 4 [1]. The molecular structure is nearly planar, with the bromine atom lying only slightly out of the amide plane (distance = 0.374(3) Å) and oriented opposite to the carbonyl oxygen atom. This geometry is reflected in the torsion angles (O1/N1)—C1—C2—Br1 with values of −166.7(2) and 14.4(4)°, respectively. The crystal structure consists of layers extending parallel to the (102) plane, composed of centrosymmetric dimers as the smallest supramolecular unit. These dimers are stabilized by N—H⋯O hydrogen bonds [N1—H2N⋯O1, 2.17(5) Å] forming the characteristic R₂²(8) motif observed in primary carboxamides [1].

The following diagram illustrates the hydrogen bonding network and molecular packing in this compound crystals:

G Compound Compound Dimerization Centrosymmetric Dimer Formation Compound->Dimerization LayerFormation Layer Formation Parallel to (102) plane CHInteractions C-H···O and C-H···Br Interactions LayerFormation->CHInteractions Inter-layer connections HydrogenBonding N-H···O Hydrogen Bonds Graph Set R₂²(8) Dimerization->HydrogenBonding Network Ladder-Type Network HydrogenBonding->Network Network->LayerFormation

Diagram Title: Supramolecular Organization in this compound Crystals

Spectroscopic Properties

This compound exhibits characteristic spectroscopic features that facilitate its identification and purity assessment:

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, DMSO-d₆): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm
    • ¹³C NMR (125 MHz, DMSO-d₆): δ 29.63 (CH₂), 167.92 (C=O) ppm [1]
  • Mass Spectrometry:

    • ESI-MS: m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [1]
  • IR Spectrum: The infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database and shows characteristic absorption bands for N-H stretching (≈3300 cm⁻¹), C=O stretching (≈1680 cm⁻¹), and C-Br stretching (≈650 cm⁻¹) vibrations [3].

The compound's structural features, particularly the intramolecular N—H⋯Br contact of 2.69(4) Å and the planar configuration, contribute to its distinctive spectroscopic signature and reactivity pattern. These analytical characteristics provide valuable reference data for researchers identifying or quantifying this compound in reaction mixtures or purified samples.

Conclusion

This compound represents a versatile synthetic building block with significant utility in pharmaceutical development, materials science, and chemical biology. Its well-characterized crystalline structure and hydrogen bonding capabilities enable predictable supramolecular organization, while its reactive α-bromoamide moiety facilitates diverse transformations including recently developed photochemical coupling reactions for γ-lactam synthesis. The experimental protocols outlined in this document provide researchers with reliable methods for the synthesis, purification, and application of this compound in various research contexts.

The continuing evolution of activation methods for this compound derivatives—including photoredox catalysis, electron donor-acceptor complex formation, and Lewis acid-assisted reactions—promises to expand further the synthetic utility of this valuable reagent. As methodological advances enable the use of increasingly challenging substrates, particularly tertiary α-bromoamides and internal olefins, researchers can access more complex molecular architectures with potential applications in drug discovery and functional materials development. When handling this compound, researchers should adhere to appropriate safety protocols given its hazardous material classification and implement the purification and analytical techniques described to ensure reagent quality and experimental reproducibility.

References

Comprehensive Application Notes and Protocols: 2-Bromoacetamide-Induced Actin Cytoskeleton Disruption in Mammalian Oocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromoacetamide and Cytoskeleton Disruption

This compound (BAcAm) is an emerging disinfection byproduct with potent cytogenetic and developmental toxicity in animal models. Recent research has demonstrated that BAcAm specifically targets the actin cytoskeleton and microtubule networks, disrupting critical cellular processes in mammalian oocytes. As a small molecule disruptor, BAcAm provides researchers with a valuable tool for investigating cytoskeletal dynamics during cell maturation and development. These application notes present standardized methodologies for utilizing BAcAm in cytoskeleton disruption studies, with particular emphasis on its effects on oocyte maturation in both mouse and human model systems.

The significance of BAcAm research stems from its dual identity as both an environmental contaminant and a mechanistic probe. As a disinfection byproduct, understanding its toxicological profile is essential for public health risk assessment. Simultaneously, its specific effects on cytoskeletal elements make it a valuable experimental compound for investigating the fundamental role of cytoskeleton dynamics in cell maturation, division, and development [1] [2]. The protocols outlined herein have been validated in mammalian oocyte models and can be adapted for other cell types where cytoskeletal integrity is a critical research parameter.

Experimental Findings and Key Results

Summary of Major Experimental Findings

Recent investigations have revealed that BAcAm exposure significantly impairs oocyte maturation in both mouse and human models through targeted disruption of cytoskeletal elements. The compound demonstrates a dose-dependent toxicity profile, with notable effects on spindle organization, actin polymerization, and embryonic developmental competence. The table below summarizes the key quantitative findings from these studies:

Table 1: Quantitative Effects of this compound on Oocyte Maturation and Cytoskeleton Integrity

Experimental Parameter BAcAm Concentration Exposure Duration Observed Effect Significance
First polar body extrusion 3.5-4 mg/L 8-24 hours Significant reduction in extrusion rate Dose-dependent inhibition [1]
Spindle organization 3.5-4 mg/L 8-24 hours Severe disruption of spindle structure Impaired chromosome alignment [1]
Embryo development competence 3.5-4 mg/L 8-24 hours Reduced developmental potential post-fertilization Decreased viable embryo formation [1]
Egg cylinder formation 250 μM-1 mM Not specified Reduced formation rate Dose-dependent effect on early development [2]
Cell lineage differentiation 250 μM-1 mM Not specified Disrupted differentiation patterns Altered embryonic development [2]
Liver alcohol dehydrogenase activity Not specified Not specified Enzyme inactivation Potential mechanism of toxicity [2]

Single-cell RNA sequencing analysis of BAcAm-exposed mouse oocytes identified 605 differentially expressed genes (DEGs), comprising 366 up-regulated and 239 down-regulated transcripts. Gene Ontology (GO) enrichment analysis revealed that these DEGs were primarily associated with mitochondrial functions, oxidative stress response, cytoskeleton dynamics, endoplasmic reticulum (ER) function, Golgi apparatus maintenance, protein synthesis, DNA damage repair, and apoptotic pathways. Subsequent experimental validation confirmed that BAcAm exposure principally perturbs microtubule and actin cytoskeleton function, with consistent findings observed in both mouse and human oocytes [1].

Mechanism of Action and Cytoskeletal Disruption

Molecular Mechanisms of Cytoskeletal Disruption

BAcAm exerts its toxic effects primarily through direct disruption of both microtubule and actin cytoskeletal networks in mammalian oocytes. The compound interferes with the dynamic equilibrium between polymerization and depolymerization of cytoskeletal elements, leading to severe structural and functional abnormalities. Specifically, BAcAm exposure results in:

  • Spindle disorganization: Disruption of meiotic spindle formation and organization during oocyte maturation, compromising chromosome alignment and segregation [1]
  • Actin filament destabilization: Interference with actin polymerization dynamics, particularly in the cortical region, impairing cytoplasmic streaming and asymmetric division [1]
  • Cytoskeletal protein expression alterations: Modulation of genes encoding key cytoskeletal regulatory proteins, as evidenced by transcriptomic analyses [1]

The mechanistic relationship between BAcAm exposure and cytoskeletal disruption can be visualized as a sequential pathway:

G BAcAm BAcAm Exposure CellularUptake Cellular Uptake BAcAm->CellularUptake CytoskeletonTargeting Cytoskeleton Targeting CellularUptake->CytoskeletonTargeting MicrotubuleDisruption Microtubule Disruption CytoskeletonTargeting->MicrotubuleDisruption ActinDisruption Actin Disruption CytoskeletonTargeting->ActinDisruption SpindleDefects Spindle Organization Defects MicrotubuleDisruption->SpindleDefects ActinNetworkDefects Actin Network Impairment ActinDisruption->ActinNetworkDefects PolarBodyExtrusion Impaired Polar Body Extrusion SpindleDefects->PolarBodyExtrusion ActinNetworkDefects->PolarBodyExtrusion DevelopmentalDefects Developmental Competence Loss PolarBodyExtrusion->DevelopmentalDefects

Figure 1: Mechanism of this compound-Induced Cytoskeletal Disruption in Oocytes. BAcAm exposure triggers a cascade of events leading to microtubule and actin cytoskeleton disruption, resulting in defective spindle organization, impaired actin network function, and ultimately failure of polar body extrusion and loss of developmental competence.

Beyond its direct effects on cytoskeletal structures, BAcAm may also indirectly affect cytoskeletal integrity through oxidative stress induction and mitochondrial dysfunction, as suggested by transcriptomic data showing enrichment of DEGs in these pathways. The convergence of these disruptive mechanisms ultimately leads to failure of polar body extrusion and significantly reduced developmental competence following fertilization [1].

Preparation of Reagents and Stock Solutions

Compound Reconstitution and Storage

Proper preparation of BAcAm stock solutions is critical for experimental reproducibility and accuracy. The following protocol outlines the standardized method for solution preparation:

Table 2: Stock Solution Preparation Guidelines for this compound

Parameter Specification Notes
Molecular Weight 137.96 g/mol -
CAS Number 683-57-8 -
Recommended Solvent DMSO Hygroscopic DMSO significantly impacts solubility; use newly opened containers [2]
Stock Concentration 100 mg/mL (724.85 mM) Requires ultrasonication for complete dissolution [2]
Aliquot Storage -80°C for 6 months; -20°C for 1 month Avoid repeated freeze-thaw cycles [2]
Working Solution Preparation Dilute in appropriate culture medium immediately before use Final DMSO concentration should not exceed 1% (v/v)

Materials Required:

  • This compound (solid form)
  • Anhydrous DMSO (freshly opened)
  • Sterile glass vials or microcentrifuge tubes
  • Ultrasonic water bath
  • Appropriate personal protective equipment (gloves, lab coat, safety glasses)

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of BAcAm powder using an analytical balance. For a 10 mL stock solution at 100 mg/mL, weigh 1 g of BAcAm.

  • Solvent Addition: Transfer the weighed BAcAm to a sterile glass vial and add the appropriate volume of DMSO to achieve the final concentration of 100 mg/mL (724.85 mM).

  • Solubilization: Sonicate the mixture in a water bath sonicator for 5-10 minutes until the solid is completely dissolved. The solution should appear clear without visible particles.

  • Aliquoting: Dispense the stock solution into small, sterile aliquots (e.g., 50-100 μL) to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term storage (6 months) or at -20°C for short-term storage (1 month). Clearly label all containers with compound name, concentration, date, and preparer's initials.

  • Working Solution Preparation: On the day of experimentation, thaw an aliquot and dilute to the desired working concentration (typically 3.5-4 mg/L for oocyte experiments) in pre-warmed culture medium. Gently mix by inversion until homogeneous.

Quality Control Notes:

  • Visual inspection should confirm a clear, colorless solution without precipitation or cloudiness.
  • For critical applications, verify concentration spectrophotometrically if possible.
  • Record the number of freeze-thaw cycles for each aliquot; discard after 3 cycles.

Oocyte Collection and Maturation Assay

In Vitro Oocyte Maturation Protocol

This protocol describes a standardized assay for evaluating BAcAm-induced disruption of oocyte maturation using mouse and human oocyte models.

Materials Required:

  • Immature oocytes (germinal vesicle stage)
  • M2 culture medium or human tubal fluid (HTF) medium
  • Mineral oil
  • 35 mm culture dishes
  • CO₂ incubator (5% CO₂, 37°C)
  • BAcAm working solutions (prepared as in Section 4.1)
  • Control media (with equivalent DMSO concentration)

Experimental Workflow:

The comprehensive experimental workflow for assessing BAcAm effects on oocyte maturation encompasses multiple stages from oocyte collection to final analysis:

G OocyteCollection Oocyte Collection (GV-stage) BAcAmTreatment BAcAm Treatment (3.5-4 mg/L, 8-24h) OocyteCollection->BAcAmTreatment InVitroMaturation In Vitro Maturation (16-18h) BAcAmTreatment->InVitroMaturation PolarBodyAssessment First Polar Body Assessment InVitroMaturation->PolarBodyAssessment Immunostaining Immunofluorescence Analysis PolarBodyAssessment->Immunostaining RNAseq scRNA-Seq Analysis PolarBodyAssessment->RNAseq DataIntegration Data Integration & Interpretation Immunostaining->DataIntegration RNAseq->DataIntegration

Figure 2: Experimental Workflow for Assessing BAcAm Effects on Oocyte Maturation. The comprehensive approach includes oocyte collection, BAcAm treatment during in vitro maturation, assessment of polar body extrusion as a primary endpoint, and subsequent mechanistic analysis through immunofluorescence and single-cell RNA sequencing.

Step-by-Step Procedure:

  • Oocyte Collection and Group Allocation:

    • Collect immature oocytes at germinal vesicle (GV) stage from superovulated mice or human donors following approved protocols.
    • Randomly allocate oocytes to experimental groups (control vs. BAcAm-treated) to minimize selection bias.
    • Use a minimum of 50 oocytes per treatment group to ensure statistical power.
  • Treatment and Culture:

    • Pre-equilibrate culture dishes containing maturation medium under mineral oil in a CO₂ incubator for at least 4 hours before use.
    • Transfer oocytes to treatment droplets: control (medium with vehicle DMSO only) and BAcAm-treated (3.5-4 mg/L in medium).
    • Culture oocytes for 16-18 hours under standard conditions (5% CO₂, 37°C) to allow for in vitro maturation.
  • Assessment of Maturation Rate:

    • After the maturation period, examine oocytes under an inverted microscope at 200× magnification.
    • Count the number of oocytes that have successfully extruded the first polar body (PB1).
    • Calculate the maturation rate as: (Number of oocytes with PB1 / Total number of oocytes) × 100%.
  • Embryo Development Competence Assessment (Optional):

    • Fertilize matured oocytes using standard in vitro fertilization techniques.
    • Culture resulting embryos for 3-5 days, recording cleavage rates and blastocyst formation rates.
    • Compare developmental competence between control and BAcAm-treated groups.

Troubleshooting Notes:

  • If maturation rates are low in control groups, verify oocyte quality and culture conditions.
  • If BAcAm shows no effect, verify stock solution concentration and ensure proper storage conditions.
  • Include positive controls (e.g., known cytoskeletal disruptors) to validate assay sensitivity.

Immunofluorescence and Cytoskeleton Visualization

Protocol for Cytoskeletal Staining and Analysis

This protocol provides detailed methods for visualizing cytoskeletal disruptions in BAcAm-treated oocytes using immunofluorescence techniques.

Materials Required:

  • 4% paraformaldehyde (PFA) in PBS
  • Permeabilization buffer (1% Triton X-100 in PBS)
  • Blocking solution (1% BSA, 0.1% Tween-20 in PBS)
  • Primary antibodies: anti-α-tubulin for microtubules, phalloidin for F-actin
  • Fluorescent secondary antibodies (if needed)
  • Hoechst 33342 or DAPI for DNA staining
  • Glass slides and coverslips
  • Antifade mounting medium
  • Confocal or epifluorescence microscope

Step-by-Step Procedure:

  • Fixation:

    • Transfer oocytes to a 1.5 mL microcentrifuge tube using a glass pipette.
    • Wash oocytes twice in PBS containing 0.1% polyvinylpyrrolidone (PVP).
    • Fix oocytes in 4% PFA for 30 minutes at room temperature.
    • Wash three times (5 minutes each) in PBS/PVP to remove residual fixative.
  • Permeabilization and Blocking:

    • Permeabilize oocytes with 1% Triton X-100 in PBS for 30 minutes at room temperature.
    • Wash three times (5 minutes each) in PBS/PVP.
    • Incubate in blocking solution for 1 hour at room temperature to reduce nonspecific binding.
  • Staining:

    • For microtubule visualization: Incubate with anti-α-tubulin antibody (1:200 dilution) overnight at 4°C.
    • Wash three times (15 minutes each) in PBS/PVP.
    • Incubate with appropriate fluorescent secondary antibody (1:500 dilution) for 1 hour at room temperature, protected from light.
    • For actin visualization: Incubate with phalloidin conjugate (1:100 dilution) for 1 hour at room temperature, protected from light.
    • For DNA staining: Incubate with Hoechst 33342 (1:1000 dilution) for 10 minutes.
    • Wash three times (15 minutes each) in PBS/PVP.
  • Mounting and Microscopy:

    • Mount oocytes on glass slides in antifade mounting medium.
    • Gently place coverslips, avoiding bubble formation.
    • Seal coverslip edges with clear nail polish.
    • Image using a confocal microscope with appropriate laser lines and filter sets.
    • Acquire z-stack images for three-dimensional reconstruction of cytoskeletal elements.

Quantitative Analysis Parameters:

  • Spindle Morphology Scoring:

    • Normal: Bipolar, barrel-shaped spindle with well-aligned chromosomes
    • Mildly Disrupted: Slightly distorted spindle structure with partial chromosome alignment
    • Severely Disrupted: Multipolar or completely disorganized spindle with scattered chromosomes
  • Actin Distribution Analysis:

    • Cortical actin intensity and uniformity
    • Presence of actin caps or aggregates
    • Cytoplasmic actin filament organization
  • Statistical Analysis:

    • Perform experiments with at least three biological replicates
    • Analyze data using appropriate statistical tests (ANOVA with post-hoc testing for multiple comparisons)
    • Express results as mean ± SEM
    • Consider p < 0.05 as statistically significant

Research Applications and Implications

Applications in Toxicology and Drug Development

The standardized protocols for BAcAm-induced cytoskeleton disruption have broad applications across multiple research domains:

  • Toxicological Risk Assessment: BAcAm serves as a reference compound for evaluating the developmental toxicity of disinfection byproducts and other environmental contaminants. The well-characterized cytoskeletal effects provide a mechanistic basis for comparative toxicology studies [1] [2].

  • Reproductive Biology Research: The specific impairment of oocyte maturation makes BAcAm a valuable tool for investigating the role of cytoskeletal dynamics in meiotic cell division, asymmetric division, and gamete quality assessment.

  • Drug Discovery and Safety Testing: These protocols can be adapted for screening compounds that protect against cytoskeletal damage or for identifying environmental toxicants with similar mechanisms of action. The standardized scoring system allows for comparative toxicity ranking.

  • Basic Cell Biology Studies: BAcAm provides a controlled means to disrupt cytoskeletal elements for investigating their roles in fundamental cellular processes beyond oocyte maturation, including cell migration, division, and intracellular transport.

The consistency of BAcAm effects across mouse and human oocyte models [1] enhances the translational relevance of findings and supports the use of these protocols in both basic research and applied toxicology contexts. Future applications may include adaptation for high-content screening platforms and extension to other cell types where cytoskeletal integrity is critical for function.

References

Quantitative Effects of 2-Bromoacetamide on Oocyte Maturation

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Assessed Experimental Finding Biological Significance
First Polar Body Extrusion Significantly hindered [1] Indicates failure to complete nuclear maturation
Spindle Organization Disrupted organization [1] Compromised chromosomal segregation & genetic integrity
Embryo Development Competence Reduced after fertilization [1] Impaired oocyte developmental potential
Differentially Expressed Genes (DEGs) 605 identified (366 up, 239 down) [1] Widespread transcriptomic disruption
Key Pathway Enrichment (GO Analysis) Mitochondrial function, oxidative stress, cytoskeleton, ER, Golgi, DNA damage, apoptosis [1] Multi-faceted cellular damage

Detailed Experimental Protocol

Oocyte Collection and In Vitro Maturation (IVM)
  • Oocyte Source: Immature oocytes at the Germinal Vesicle (GV) stage are collected from mice or human donors. For human oocytes, this typically occurs following retrieval from unstimulated or minimally stimulated ovaries, often from patients with polycystic ovary syndrome (PCOS) or those undergoing fertility preservation [2] [3].
  • Culture System: Use a standard one-step IVM system. Cumulus-Oocyte Complexes (COCs) are cultured in IVM medium for 30-48 hours under atmospheric oxygen tension until they reach the Metaphase II (MII) stage [2].
  • Exposure Protocol: Culture oocytes in medium containing a defined concentration of 2-bromoacetamide for the entire IVM period (24 hours for mouse oocytes). A typical positive control for cytoskeletal disruption is nocodazole. A solvent control (e.g., DMSO) must be included [1].
Assessment of Maturation and Quality Endpoints
  • Nuclear Maturation Assay: After IVM, oocytes are fixed and stained with a DNA-specific dye (e.g., Hoechst 33342). Maturation is assessed by examining the chromosomal configuration under a fluorescence microscope. A successfully matured oocyte will have extruded the first polar body and be arrested at Metaphase II [1] [4].
  • Immunofluorescence and Cytoskeletal Analysis:
    • Fix oocytes and permeabilize to allow antibody entry.
    • Incubate with primary antibodies against α-tubulin to visualize the meiotic spindle and F-actin probes (e.g., phalloidin) to visualize the actin cytoskeleton.
    • Use fluorescently-labeled secondary antibodies.
    • Examine spindle morphology (bipolar vs. disorganized) and actin distribution using confocal microscopy [1].
  • Single-Cell RNA Sequencing (scRNA-seq) for Mechanistic Insight:
    • Single Oocyte Lysis: Individual oocytes from control and BAcAm-treated groups are lysed.
    • cDNA Synthesis and Amplification: Reverse transcribe RNA and amplify cDNA using methods suitable for single cells to construct sequencing libraries. Protocols like sci-RNA-seq can be applied for high-throughput analysis with reduced amplification bias [5].
    • Bioinformatic Analysis: Sequence the libraries and perform bioinformatic analyses. This includes aligning reads, generating a count matrix, identifying Differentially Expressed Genes (DEGs), and conducting Gene Ontology (GO) enrichment analysis to pinpoint disrupted biological processes [1].
  • Functional Confirmation: Embryo Development: To confirm functional competence, perform in vitro fertilization (IVF) on the matured MII oocytes. Assess subsequent embryo development rates, including cleavage (2-cell stage) and blastocyst formation rates [1].

Mechanisms of Toxicity: Signaling Pathways

The molecular mechanisms of oocyte maturation and how this compound disrupts them are outlined below.

G cluster_normal Normal Meiotic Resumption cluster_disruption BAcAm-Induced Disruption LH_Surge LH Surge (In Vivo) Somatic_Signal Somatic Cell Signal (cAMP transfer via GJs) LH_Signal LH Surge Signal LH_Surge->LH_Signal Oocyte_cAMP Oocyte cAMP (High Level) Somatic_Signal->Oocyte_cAMP PKA PKA Activation Oocyte_cAMP->PKA MPF_Inactive MPF Complex (Inactive, Phosphorylated) PKA->MPF_Inactive Meiotic_Arrest Maintains Meiotic Arrest (GV Stage) MPF_Inactive->Meiotic_Arrest cAMP_Fall cAMP Level Decreases LH_Signal->cAMP_Fall PKA_Inactive PKA Inactive cAMP_Fall->PKA_Inactive Cdc25_Active Cdc25B Active (Dephosphorylates MPF) PKA_Inactive->Cdc25_Active MPF_Active MPF Complex Active Cdc25_Active->MPF_Active GVBD Germinal Vesicle Breakdown (GVBD) MPF_Active->GVBD MII Maturation to MII GVBD->MII BAcAm This compound (BAcAm) Exposure Cytoskeleton_Disrupt Disrupts Cytoskeleton (Microtubules & Actin) BAcAm->Cytoskeleton_Disrupt Spindle_Defect Defective Spindle Organization Cytoskeleton_Disrupt->Spindle_Defect PB_Arrest Arrest/Abnormalities (Polar Body Extrusion) Spindle_Defect->PB_Arrest

This pathway illustrates that BAcAm primarily impairs the cytoskeletal architecture, which is crucial for the mechanical processes of division, rather than the initial hormonal signaling cascade [1]. This disruption leads to the observed failure in polar body extrusion and defective spindle organization.

Application Notes for Researchers

  • Model Selection: The bovine oocyte maturation assay is a validated model for human reproductive toxicity due to physiological and genetic similarities [4].
  • Context of Discovery: BAcAm is an emerging nitrogen-containing disinfection byproduct (N-DBP) in drinking water. Its potent genotoxicity and cytotoxicity make it a significant environmental concern, and this assay provides a method to evaluate its impact on female reproduction [1] [6].
  • Protocol Adaptation for Testing: This protocol can be adapted to test other haloacetamides (HAcAms) or suspected reproductive toxicants. The key endpoints—nuclear maturation, cytoskeletal integrity, and transcriptomic profile—provide a comprehensive toxicity assessment [6].
  • Technological Integration: Recent advances in microfluidic devices like the OoTrap can be integrated into this workflow. Such systems can automate oocyte handling, reduce stress, provide perfusion-based culture, and improve maturation rates, potentially increasing the assay's consistency and throughput [7].

Conclusion

This application note provides a detailed protocol for using the oocyte maturation assay to assess the reproductive toxicity of this compound. The assay effectively captures the compound's detrimental impact on both the structural components (cytoskeleton) and functional competence of oocytes, offering a robust model for future toxicological evaluations in drug development and environmental health.

References

Comprehensive Application Notes and Protocols: 2-Bromoacetamide-Mediated Inactivation of Liver Alcohol Dehydrogenase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Liver alcohol dehydrogenase (ADH) represents a critical enzyme system responsible for metabolizing ethanol in vertebrates, serving as the primary metabolic pathway for approximately 80-90% of ingested ethanol. [1] ADH catalyzes the oxidation of ethanol to acetaldehyde, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor. This enzyme exists in multiple isoforms (ADH1A, ADH1B, ADH1C, and ADH4) with distinct tissue distributions and kinetic properties. [1] The efficient functioning of ADH is crucial for preventing alcohol-induced toxicity, as impaired metabolism can lead to the accumulation of toxic intermediates like acetaldehyde and reactive oxygen species (ROS), contributing to the pathogenesis of alcoholic liver disease (ALD). [1] [2]

2-Bromoacetamide belongs to a class of ω-halogenated carboxyamides that function as active-site-directed reagents specifically targeting ADH. [3] Early research demonstrated that this compound and related compounds (bromoacetic acid and 3-bromopropionic acid) effectively inactivate ADH through covalent modification of critical residues within the enzyme's active site. [3] This inactivation is not merely a destructive process but provides valuable insights into the structure-function relationships of ADH, revealing aspects of substrate specificity, coenzyme binding, and catalytic mechanisms. The study of such inactivation processes has significant implications for drug development, particularly in designing therapeutic agents for alcohol use disorders and understanding fundamental enzyme kinetics.

Quantitative Inactivation Parameters

Summary of Key Inactivation Findings

Table 1: Kinetic parameters of this compound-mediated ADH inactivation

Parameter Value/Observation Experimental Conditions
Inactivation Efficacy Significant inactivation observed 0.1 M concentration, pH 8.0, 25°C
Protection by Ligands AMP, NAD+, and NADH markedly decrease inactivation rate Co-incubation with nucleotide ligands
Structural Specificity Rate depends on halogen and methylene chain length Order of efficacy: Br > Cl; n=3 > n=4 > n=2
Species Comparison Similar effects observed in human and horse liver ADH Comparative enzymology studies

Table 2: Comparison of different halogenated carboxyamides on ADH activation/inactivation

Compound Effect on ADH Relative Efficacy Proposed Mechanism
This compound Inactivation High Direct active-site modification
4-Chlorobutyramide Activation (20-fold) High (20-fold in 24h) Cyclization to 2-iminotetrahydrofuran
Bromoacetic Acid Inactivation Moderate Active-site directed reaction
3-Bromopropionic Acid Inactivation Moderate Active-site directed reaction

The quantitative analysis reveals that This compound functions primarily as an inactivator of ADH, while surprisingly, certain longer-chain analogues like 4-chlorobutyramide produce significant enzyme activation (up to 20-fold for horse liver ADH). [3] This activation phenomenon depends critically on molecular structure, with optimal chain length (n=3) and halogen type (Br > Cl) significantly influencing efficacy. The protection afforded by nucleotide ligands (AMP, NAD+, NADH) strongly suggests that this compound targets nucleotide-binding regions or catalytic sites within the ADH structure. [3]

Experimental Protocols

ADH Inactivation Assay with this compound

Purpose: To determine the inactivation kinetics of liver alcohol dehydrogenase using this compound as an active-site-directed irreversible inhibitor.

Materials:

  • Purified liver ADH (equine or human source, 0.1-1.0 mg/mL)
  • This compound stock solution (100 mM in appropriate buffer)
  • Assay buffer (50 mM Tris-HCl, pH 8.0)
  • NAD+ stock solution (10 mM in buffer)
  • Ethanol substrate (100 mM in buffer)
  • Spectrophotometer with kinetic capabilities

Procedure:

  • Prepare ADH solution in assay buffer to a final concentration of 0.1 mg/mL.
  • Add this compound to the enzyme solution to achieve desired final concentration (typically 0.1-10 mM).
  • Incubate the reaction mixture at 25°C and withdraw aliquots at specific time intervals (0, 5, 15, 30, 60, 120 minutes).
  • Immediately assay residual ADH activity by mixing 50 μL of aliquot with 950 μL of assay mixture containing NAD+ (0.5 mM) and ethanol (10 mM) in assay buffer.
  • Monitor NADH formation spectrophotometrically at 340 nm for 1-2 minutes.
  • Calculate residual activity relative to untreated control samples.
  • Plot natural logarithm of residual activity versus time to determine inactivation rate constant.

Notes:

  • Maintain consistent protein concentration and temperature throughout.
  • Include control samples without inhibitor to account for natural enzyme instability.
  • For precise kinetic analysis, use at least five different inhibitor concentrations.
Protection Studies with Nucleotide Ligands

Purpose: To evaluate the protective effects of natural ADH ligands (AMP, NAD+, NADH) against this compound-mediated inactivation.

Materials:

  • ADH solution (0.1 mg/mL in assay buffer)
  • This compound stock solution (100 mM)
  • AMP, NAD+, and NADH stock solutions (10 mM each)
  • Standard ADH activity assay reagents

Procedure:

  • Pre-incubate ADH with individual protective ligands (1 mM AMP, NAD+, or NADH) for 5 minutes at 25°C.
  • Add this compound to a final concentration of 1 mM.
  • Incubate for 60 minutes at 25°C.
  • Measure residual ADH activity as described in Protocol 3.1.
  • Compare with inactivation in absence of protective ligands.
  • Calculate percentage protection as: [(Activity_with_ligand - Activity_no_ligand)/(Activity_untreated - Activity_no_ligand)] × 100

Notes:

  • NADH typically provides the strongest protection due to its high binding affinity. [3]
  • Include controls with ligands alone to ensure they don't significantly inhibit native enzyme activity.

Mechanism & Pathway Diagrams

This compound Inactivation Mechanism

G Start Native ADH Enzyme (Active) Step1 This compound Binding to Active Site Start->Step1 Step2 Nucleophilic Attack by Cysteine or Histidine Residue Step1->Step2 Step3 Alkylation of Essential Amino Acid Side Chain Step2->Step3 Step4 Structural Distortion of Catalytic Pocket Step3->Step4 Step5 Inactivated ADH Enzyme (Loss of Catalytic Function) Step4->Step5 AMP AMP/NAD+ Binding AMP_effect Steric Hindrance Prevents Inactivator Access AMP->AMP_effect AMP_effect->Step1 Protects

Diagram 1: Molecular mechanism of ADH inactivation by this compound and protection by nucleotide ligands. The pathway illustrates the sequential process from initial binding to irreversible inactivation, highlighting the protective role of natural ligands through steric interference.

Metabolic Context of ADH in Ethanol Metabolism

G Ethanol Ethanol (CH3CH2OH) ADH_step ADH Catalyzed Oxidation Primary Metabolic Pathway Ethanol->ADH_step CYP2E1 CYP2E1 Pathway Minor Oxidative Route Ethanol->CYP2E1 Catalase Catalase Pathway Peroxisomal Oxidation Ethanol->Catalase Nonoxidative Non-oxidative Pathways (SULT, UGT, FAEES) Ethanol->Nonoxidative Acetaldehyde Acetaldehyde (CH3CHO) Toxic Metabolite ADH_step->Acetaldehyde ALDH_step ALDH Oxidation Acetaldehyde->ALDH_step Acetate Acetate (CH3COOH) ALDH_step->Acetate TCA Acetyl-CoA Enters TCA Cycle Acetate->TCA Inhibition This compound Inhibits ADH Inhibition->ADH_step Disrupts Consequences Potential Metabolic Shift to Alternative Pathways Inhibition->Consequences

Diagram 2: Metabolic context of ADH in hepatic ethanol metabolism, showing the primary oxidative pathway targeted by this compound and potential alternative routes that may compensate when the main pathway is inhibited.

Research Applications & Implications

The study of this compound-mediated ADH inactivation extends beyond basic enzymology to several applied research areas:

  • Drug Discovery: Understanding the structural requirements for ADH inhibition facilitates the design of more specific therapeutic agents for alcohol dependence. The protection studies with nucleotide ligands provide insights for developing compounds that selectively modulate ADH activity without complete inhibition. [3]

  • Toxicological Assessment: Investigating ADH inactivation mechanisms helps predict potential drug-alcohol interactions and assess the safety profiles of pharmaceutical candidates containing halogenated functional groups. [1]

  • Enzyme Engineering: Detailed mechanistic studies of inactivation processes inform rational design of more stable ADH variants for industrial applications in biocatalysis and biosensor development.

  • Disease Modeling: Selective ADH inhibition allows researchers to create experimental models of impaired ethanol metabolism, facilitating study of alcohol-related pathology including ALD progression, mitochondrial damage, and oxidative stress mechanisms. [1] [2]

Troubleshooting & Technical Considerations

Successful implementation of these protocols requires attention to several technical aspects:

  • Enzyme Stability: Purified ADH may gradually lose activity during prolonged storage. Always assess baseline activity of untreated enzyme and include proper controls. Enzyme instability can be misinterpreted as inhibitor effects.

  • Buffer Compatibility: Tris-based buffers are recommended as they don't contain primary amines that might interfere with the inactivation chemistry. Avoid amine-containing buffers like glycine.

  • Time Course Optimization: Preliminary experiments should establish appropriate incubation times since inactivation rate varies with enzyme source and purity.

  • Alternative Activators: Note that 4-chlorobutyramide activates ADH through cyclization to 2-iminotetrahydrofuran, which modifies amino groups distinct from the inactivation mechanism of this compound. [3]

References

2-bromoacetamide spindle structure disruption protocol

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters & Findings

Aspect Details
Recommended Concentrations 250 µM - 1 mM (mouse embryo development) [1]; 3.5 - 4 mg/L (approx. 25 - 29 µM) for mouse/human oocyte maturation [1]
Treatment Duration 8 - 24 hours (for oocyte maturation assays) [1]
Primary Biological Effect Disruption of microtubule and actin cytoskeleton, leading to defective spindle organization and impaired chromosome segregation [2] [1].
Key System Validated In vitro maturation (IVM) of mouse and human oocytes [2] [3].
Downstream Impacts Hindered polar body extrusion; reduced embryo development competence post-fertilization [2].

Detailed Experimental Protocol

This protocol is adapted from the 2024 study by Wang et al. investigating BAcAm effects on mouse and human oocyte maturation [2] [3].

I. Reagent Preparation
  • Stock Solution (1000x): Dissolve 2-bromoacetamide (CAS 683-57-8) in dimethyl sulfoxide (DMSO) to a concentration of 100 mM. For example, dissolve 13.8 mg of this compound in 1 mL of DMSO [1].
  • Working Solution: Dilute the stock solution in the appropriate pre-warmed oocyte culture medium to the final desired concentration (e.g., 250 µM). Ensure the concentration of DMSO is kept constant and low (e.g., ≤0.1%) across all treatment and control groups. A vehicle control with DMSO only is essential.
  • Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
II. Oocyte Collection & Treatment
  • Collection: Collect fully-grown germinal vesicle (GV)-stage oocytes from the ovaries of 3-4 week old female mice (e.g., Kunming strain) [4].
  • Culture Medium: Culture oocytes in M16 or other suitable oocyte maturation medium, supplemented with agents to maintain meiotic arrest (e.g., milrinone) if needed, prior to treatment.
  • Treatment Group: Transfer a cohort of oocytes to culture medium containing the prepared working solution of this compound.
  • Control Groups:
    • Vehicle Control: Oocytes cultured in medium with the same volume of DMSO as the treatment group.
    • Positive Control (Optional): Oocytes treated with a known spindle disruptor, such as nocodazole (e.g., 100-200 nM) [5].
  • Incubation: Culture the oocytes under standard conditions (e.g., 37°C, 5% CO₂) for the desired period, typically 14-24 hours to allow for meiotic maturation to metaphase II (MII) [2] [4].
III. Assessing Spindle Structure via Immunofluorescence
  • Fixation: After treatment, wash oocytes and fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
  • Permeabilization and Blocking: Permeabilize cells with 0.5% Triton X-100 (PBT) for 20 minutes, then block in blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
  • Staining:
    • Microtubules/Spindle: Incubate with an anti-α-tubulin antibody (e.g., mouse anti-α-tubulin-FITC, 1:100 dilution) for 2 hours or overnight at 4°C [4].
    • Chromosomes: Co-stain with a DNA dye like Hoechst 33342 (5 µg/mL) or DAPI for 10-15 minutes.
    • Actin (Optional): To assess actin cytoskeleton, stain with Phalloidin-FITC (e.g., 1:100 dilution) [4].
  • Mounting: Wash oocytes thoroughly and mount on glass slides in an anti-fade mounting medium.
  • Imaging and Analysis: Visualize and capture images using a confocal or fluorescence microscope. Analyze spindle morphology (bipolar vs. disorganized), chromosome alignment, and actin distribution.

The workflow below illustrates the key stages of this protocol.

Start Start Experiment Prep Reagent Preparation: • Prepare 100 mM stock in DMSO • Dilute in culture medium Start->Prep Oocyte Oocyte Collection & Group Assignment Prep->Oocyte Culture In Vitro Culture & Treatment Oocyte->Culture Control Control Groups: • Vehicle (DMSO) • Positive Control Oocyte->Control Treatment Treatment Group: This compound Oocyte->Treatment Fixation Sample Fixation & Permeabilization Culture->Fixation Staining Immunofluorescence Staining: • α-Tubulin (Spindle) • DNA dye (Chromosomes) • Phalloidin (Actin, optional) Fixation->Staining Imaging Microscopy & Image Analysis Staining->Imaging End Data Interpretation Imaging->End Control->Culture Treatment->Culture

Mechanism of Action & Additional Assessments

The primary mechanism by which this compound disrupts the spindle is via direct interference with the microtubule and actin cytoskeleton [2] [1]. Single-cell RNA sequencing has revealed that BAcAm exposure leads to significant dysregulation of genes involved in cytoskeletal organization, oxidative stress, and mitochondrial function [2].

To thoroughly characterize the phenotype, consider these additional analyses:

  • Polar Body Extrusion (PBE) Rate: Count the percentage of oocytes that successfully extrude the first polar body after 14-16 hours of culture. BAcAm exposure significantly reduces this rate [2] [4].
  • Functional Confirmation: Perform in vitro fertilization (IVF) on successfully matured MII oocytes to assess post-fertilization developmental competence, which is known to be reduced [2].

Critical Considerations for Researchers

  • Cytoskeletal Specificity: While the cytoskeleton is the primary target, be aware that BAcAm is a reactive molecule. The scRNA-seq data indicates it can also induce oxidative stress and affect other cellular components, which may contribute to the overall toxicity [2].
  • Concentration Optimization: The effective concentration can vary based on the cell type and treatment duration. It is crucial to conduct a dose-response pilot experiment to determine the optimal concentration for your specific system.
  • Handling and Safety: this compound is toxic and corrosive. Refer to its safety data sheet (SDS) and always use appropriate personal protective equipment (PPE) when handling the powder and solutions [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on other functional assays, please feel free to ask.

References

2-bromoacetamide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Summary

The table below consolidates the key physical and chemical data for 2-bromoacetamide.

Property Specification / Value Source / Citation
CAS Number 683-57-8 [1] [2]
Molecular Formula C₂H₄BrNO [1] [2]
Molecular Weight 137.96 g/mol [1] [2]
Appearance White to off-white crystalline powder or flake crystal [1] [2]
Purity ≥ 98% (Assay) [2]
Melting Point ~105 °C [3]

Storage & Stability: FAQ for Researchers

Here are answers to frequently asked questions that users might encounter during their experiments.

What are the storage conditions for this compound powder? The solid powder should be stored at room temperature (RT) [2]. It is crucial to protect it from light and moisture, as it is documented as being both light sensitive and moisture sensitive [3]. Storing it in a sealed, amber desiccator at room temperature is recommended.

How should I prepare and store stock solutions of this compound? this compound is often dissolved in DMSO to make concentrated stock solutions (e.g., 100 mg/mL) [1].

  • Storage Temperature: These solutions should be stored at -20°C for short-term use (one month) or at -80°C for longer-term storage (up to 6 months) [1].
  • Handling Note: The DMSO stock solution is hygroscopic (absorbs moisture from the air), so it is best practice to use newly opened DMSO for preparation and to aliquot the solution to avoid repeated freeze-thaw cycles [1].

What is the typical shelf life of this compound?

  • Solid Powder: When stored correctly (RT, in the dark, and dry), the powder is generally stable. The search results do not specify an exact shelf life for the solid under these conditions.
  • Solution Form: The stability is time- and temperature-dependent. Refer to the following table for data on solution stability:
Form Concentration / Solvent Storage Temperature Stability / Shelf Life
Solid Powder N/A Room Temperature Stable for years when protected from light and moisture [2].
Ready-made Solution 10 mM in DMSO -20°C 1 month [1].
Ready-made Solution 10 mM in DMSO -80°C 6 months [1].
Reconstituted Solution 100 mg/mL in DMSO (prepared from solid) -20°C 1 month [1].
Reconstituted Solution 100 mg/mL in DMSO (prepared from solid) -80°C 6 months [1].

Troubleshooting Common Experimental Issues

Problem: Observed reduced bioactivity or precipitation in assays.

  • Potential Cause 1: Decomposition of the stock solution due to improper storage or exceeding the recommended shelf life.
  • Solution: Prepare a fresh stock solution from the solid powder. Aliquot the new solution to minimize freeze-thaw cycles and strictly adhere to the recommended storage temperatures.
  • Potential Cause 2: The compound may be degrading due to exposure to light or moisture during handling.
  • Solution: Perform all weighing and solution preparation in a fume hood, using amber vials or wrapping containers in aluminum foil to protect from light. Ensure the solid is stored in a desiccator.

Problem: Inconsistent results in oocyte maturation studies.

  • Background: A key study found that this compound disrupts spindle structure and cytoskeleton function in mouse and human oocytes [4] [1].
  • Solution: Ensure consistent and accurate dosing. The cited study used concentrations in the range of 3.5-4 mg/L with exposure times of 8-24 hours to observe these disruptive effects [1]. Precise concentration preparation from a fresh, verified stock solution is critical for reproducibility.

The following workflow summarizes the key decision points for proper storage:

Start Start: this compound Storage Form Determine Physical Form Start->Form Solid Solid Powder Form->Solid Solid Solution Solution in DMSO Form->Solution Solution SolidStorage Store at Room Temperature in Sealed Amber Desiccator Solid->SolidStorage Duration Required Storage Duration Solution->Duration ShortTerm ≤ 1 Month Duration->ShortTerm Short-term LongTerm Up to 6 Months Duration->LongTerm Long-term ShortStorage Store at -20°C ShortTerm->ShortStorage Note Aliquot to avoid freeze-thaw cycles ShortStorage->Note LongStorage Store at -80°C LongTerm->LongStorage LongStorage->Note

Experimental Protocol Summary

For researchers designing experiments based on cited literature, here is a summary of a key methodology:

Study on Oocyte Maturation (In Vitro) [4] [1]

  • Objective: To investigate the toxic effects of this compound on oocyte maturation in mouse and human models.
  • Compound Preparation: this compound was dissolved to create stock solutions. Working concentrations were then prepared in the maturation medium.
  • Experimental Model: Mouse and human oocytes were subjected to in vitro maturation (IVM).
  • Treatment: Oocytes were exposed to this compound at concentrations of 3.5 to 4 mg/L for a period of 8 to 24 hours during maturation.
  • Key Observations: The treatment led to a dose-dependent reduction in the polar body extrusion rate (a key indicator of maturation), disruption of the meiotic spindle structure, and interference with actin filament organization, primarily attributed to cytoskeletal damage.

References

2-bromoacetamide toxicity handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of 2-Bromoacetamide

This compound (BAcAm) is identified as a nitrogenous disinfection by-product (DBP) with significant toxicological concerns, particularly for reproductive and developmental biology research. The table below summarizes its documented toxic effects.

Model System Exposure Concentration Key Toxic Effects Observed

| Mouse & Human Oocytes [1] | 3.5 - 4 mg/L (~25 - 29 µM) | Impairs oocyte maturation; reduces polar body extrusion rate; disrupts spindle structure and actin cytoskeleton. [1] [2] | | Peri- and Post-implantation Mouse Embryos [3] | 250 µM - 1 mM | Causes developmental toxicity; reduces egg cylinder formation rate in a dose-dependent manner; disrupts normal cell lineage differentiation. [3] [2] | | Zebrafish Embryos [4] | Information missing from sources | Increases mortality and malformation rate; decreases hatching rate and body length; inhibits locomotor capacity; disrupts thyroid hormone homeostasis. [4] | | Biochemical Studies [2] | N/A | Inactivates liver alcohol dehydrogenase; interferes with microtubule and actin cytoskeletal function. [2] |

The molecular mechanisms of its toxicity primarily involve:

  • Cytoskeletal Disruption: BAcAm damages the spindle apparatus and actin structure in oocytes, which is critical for cell division. [1] [2]
  • Transcriptomic Alterations: In early mouse embryos, BAcAm exposure changes the abundance of transcripts related to gene expression, metabolism, cell proliferation, and cell death. [3]
  • Endocrine Disruption: In zebrafish, it interferes with the thyroid hormone system by altering hormone levels and the expression of related genes and receptors (e.g., tr α and tr β). [4]

The following diagram illustrates these primary toxicity pathways:

G This compound\nExposure This compound Exposure Cytoskeletal\nDisruption Cytoskeletal Disruption This compound\nExposure->Cytoskeletal\nDisruption Transcriptomic\nAlterations Transcriptomic Alterations This compound\nExposure->Transcriptomic\nAlterations Thyroid Hormone\nDisruption Thyroid Hormone Disruption This compound\nExposure->Thyroid Hormone\nDisruption Impaired Oocyte\nMaturation Impaired Oocyte Maturation Cytoskeletal\nDisruption->Impaired Oocyte\nMaturation Developmental Toxicity\nin Embryos Developmental Toxicity in Embryos Transcriptomic\nAlterations->Developmental Toxicity\nin Embryos Altered Gene Expression,\nMetabolism, Cell Death Altered Gene Expression, Metabolism, Cell Death Transcriptomic\nAlterations->Altered Gene Expression,\nMetabolism, Cell Death Impaired Development\nin Zebrafish Impaired Development in Zebrafish Thyroid Hormone\nDisruption->Impaired Development\nin Zebrafish

Handling & Safety Precautions

While the search results lack a complete safety datasheet, the toxicological data implies strict handling is necessary. One supplier classifies it with Danger hazard statements and recommends specific personal protective equipment (PPE). [5]

Aspect Recommended Precaution
Personal Protection Eyeshields, Faceshields, Gloves, and a type P3 (EN 143) respirator cartridges. [5]
Hazard Classification Acute Tox. 3 (Oral) - Skin Corrosion/Irritation 1B - Eye Damage 1. [5]
Storage Store in a cool place, protected from light. [6] [5] The compound is noted to be unstable. [6]
General Handling Handle in a well-ventilated area, preferably a fume hood. Avoid generating aerosols. Use combustible, acute toxic Cat. 1 and 2 protocols. [5]

Experimental Protocols from Literature

Here are summaries of experimental exposure protocols used in recent studies, which can guide your own experimental design.

Protocol 1: Oocyte Maturation Assay

This protocol assesses the impact of BAcAm on the maturation of mouse and human oocytes.

  • 1. Oocyte Collection & Culture: Collect immature oocytes at the Germinal Vesicle (GV) stage. [1]
  • 2. In Vitro Maturation (IVM): Culture oocytes in a maturation medium with BAcAm. The study used concentrations of 3.5 mg/L to 4 mg/L (approx. 25-29 µM) for 8 to 24 hours. [1] [2]
  • 3. Endpoint Assessment:
    • Polar Body Extrusion (PBE): Examine and calculate the rate of oocytes that successfully extrude a polar body, a key indicator of maturation. [1]
    • Cytoskeletal Staining: Fix oocytes and use immunofluorescence staining (e.g., with anti-tubulin antibody) to visualize and analyze spindle structure and chromosome alignment. [1]
    • Reactive Oxygen Species (ROS) & Mitochondrial Membrane Potential (MMP): Use specific fluorescent probes (like DCFH-DA for ROS and JC-1 for MMP) to detect oxidative stress and mitochondrial function. [1]

The workflow for this protocol is outlined below:

G Collect GV-stage Oocytes Collect GV-stage Oocytes In Vitro Culture with BAcAm In Vitro Culture with BAcAm Collect GV-stage Oocytes->In Vitro Culture with BAcAm Assess Polar Body Extrusion Assess Polar Body Extrusion In Vitro Culture with BAcAm->Assess Polar Body Extrusion Fix and Stain for Cytoskeleton Fix and Stain for Cytoskeleton In Vitro Culture with BAcAm->Fix and Stain for Cytoskeleton Measure ROS & MMP Measure ROS & MMP In Vitro Culture with BAcAm->Measure ROS & MMP Data Analysis Data Analysis Assess Polar Body Extrusion->Data Analysis Fix and Stain for Cytoskeleton->Data Analysis Measure ROS & MMP->Data Analysis

Protocol 2: Early Embryo Development Assay

This protocol tests the developmental toxicity of BAcAm on early mammalian embryos.

  • 1. Embryo Collection & Culture: Collect peri-implantation mouse embryos and culture them using an optimized in vitro culture (IVC) system. [3]
  • 2. Chemical Exposure: Expose embryos to BAcAm at concentrations ranging from 250 µM to 1 mM. The exposure duration should cover the critical period of egg cylinder formation. [3] [2]
  • 3. Endpoint Assessment:
    • Morphological Scoring: Monitor and record the rate of successful egg cylinder formation and observe any gross morphological abnormalities. [3]
    • Lineage Differentiation Analysis: Use techniques like immunohistochemistry or in situ hybridization to examine markers for different cell lineages (e.g., ectoderm, mesoderm). [3]
    • Transcriptomic Analysis: Perform single-cell RNA sequencing (scRNA-seq) on control and exposed embryos to identify differentially expressed genes (DEGs) and altered biological pathways. [3]

Frequently Asked Questions

Q1: What are the most sensitive biological processes affected by this compound? The most sensitive targets are the cytoskeleton and early developmental processes. Disruption of microtubules and actin in oocytes can impair maturation at concentrations as low as ~25 µM, while early embryonic development is affected at concentrations of 250 µM and above. [1] [3]

Q2: My research involves zebrafish models. What should I look out for? Your primary endpoints should include hatching rate, body length, and locomotor activity. The mechanism is linked to the disruption of thyroid hormone homeostasis, so you may also want to measure T3, T4, TSH levels and analyze the expression of related genes (tr α, tr β, dio1, dio2, etc.). [4]

Q3: The supplier label mentions "Acute Tox. 3 Oral". What does this mean? This is a standardized hazard classification meaning the substance is "acutely toxic" if swallowed (Category 3). Always adhere to the recommended PPE and avoid any exposure to the compound. [5]

References

Hazard Identification and Classification for 2-Bromoacetamide

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromoacetamide is a hazardous chemical that requires strict safety controls. The signal word "Danger" on its label indicates the most severe level of hazard [1].

The table below summarizes its primary hazard classifications and the corresponding H-statements:

Hazard Statement Code Full Statement Text Hazard Category & Meaning
H301 Toxic if swallowed [2] [3] Acute Toxicity, Oral (Category 3) [1]
H314 Causes severe skin burns and eye damage [2] [3] Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1) [1]

Frequently Asked Questions for Laboratory Handling

Q1: What are the most critical hazards I need to be aware of when handling this compound?

The two most immediate hazards are:

  • Acute Oral Toxicity (H301): The substance is toxic if swallowed. Even small amounts can be harmful.
  • Skin Corrosion and Serious Eye Damage (H314): It causes severe skin burns and eye damage upon contact. The "1B" sub-category for skin corrosion indicates it has a potential to be corrosive to skin [1].
Q2: What personal protective equipment (PPE) is required?

The supplier recommends the following PPE to minimize exposure [1]:

  • Eye and Face Protection: Eyeshields and faceshields.
  • Hand Protection: Protective gloves.
  • Respiratory Protection: Type P3 (EN 143) respirator cartridges to protect against toxic solid and liquid particles.
Q3: What should I do in case of skin contact or accidental ingestion?
  • If swallowed (H301): Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water [4].
  • In contact with skin (H314): Immediately take off all contaminated clothing. Wash the affected skin with soap and plenty of water. Take the victim to a hospital immediately and consult a physician [5].
Q4: How should I store this chemical?

This compound is classified under Storage Class Code 6.1A for combustible, very toxic hazardous materials [1]. Store in a cool, well-ventilated place, keeping the container tightly closed.

Experimental Safety and Handling Workflow

The following diagram outlines the key decision points and procedures for safely handling this compound in a laboratory setting, based on the identified hazards.

Start Start: Plan Experiment with this compound PPE Don Full PPE: - Eyeshields/Faceshields - Protective Gloves - P3 Respirator Start->PPE Handling Conduct Experiment in well-ventilated area/fume hood PPE->Handling Contingency Contingency Planning Handling->Contingency SkinContact Skin Contact (H314) Contingency->SkinContact Ingestion Accidental Ingestion (H301) Contingency->Ingestion Spill Spill/Release Contingency->Spill ActSkin Remove contaminated clothing. Wash with soap/water. Seek immediate medical attention. SkinContact->ActSkin ActIngest Do NOT induce vomiting. Rinse mouth. Call POISON CENTER/doctor immediately. Ingestion->ActIngest ActSpill Wear full PPE. Contain spill. Collect with vacuum/wet-brush. Dispose as hazardous waste. Spill->ActSpill

Research Context and Additional Safety Notes

  • Toxicological Research: Recent scientific studies indicate that this compound exposure can impair oocyte (egg cell) maturation in mice and humans, primarily by disrupting the cytoskeleton [6]. This finding underscores the substance's potential reproductive toxicity and the importance of strict exposure control beyond the standard H-statements.
  • Related Compound (for reference): The safety data sheet for a related compound, Methyl bromoacetate, also carries the H301 and H314 statements. It lists an oral LD₅₀ in rats of 70 mg/kg, providing a quantitative measure of its high oral toxicity [5]. While this exact value is for a different compound, it highlights the serious toxicity shared by this class of chemicals.

References

Experimental Protocols for Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies based on the information found in the search results.

Purity Analysis by Gas Chromatography (GC) and Nitrogen Content
  • Procedure: The purity of 2-bromoacetamide is commonly determined using Gas Chromatography (GC), which should show a minimum purity of 98.0% [1] [2]. This result is often cross-verified by measuring the total nitrogen content, which should also correspond to a purity of at least 98.0% [1] [2].
  • Sample Preparation: Prepare a solution of the compound in a suitable volatile solvent like methanol or ethanol, compatible with GC analysis [1] [2].
Structural Confirmation by NMR Spectroscopy
  • Procedure: To confirm the identity and chemical structure of the batch, acquire 1H and 13C NMR spectra in DMSO-d6 solvent [3].
  • Expected Results [3]:
    • 1H NMR (500 MHz, DMSO-d6): A singlet at 3.81 ppm (2H, CH₂) and two broad signals at 7.29 ppm and 7.66 ppm (1H each, NH₂).
    • 13C NMR (125 MHz, DMSO-d6): Two key signals at 29.63 ppm (CH₂) and 167.92 ppm (C=O).
Purity and Identity Check by Melting Point
  • Procedure: Use a calibrated melting point apparatus. A pure substance will have a sharp melting point within the documented range of 87.0 °C to 91.0 °C [1] [2]. A depressed or broad melting point indicates the presence of impurities.

The workflow below summarizes the key steps in the purity assessment process.

Start Start: Purity Assessment GC Gas Chromatography (GC) Start->GC Nitrogen Nitrogen Analysis Start->Nitrogen NMR NMR Spectroscopy Start->NMR MP Melting Point Start->MP Result Comprehensive Purity Profile GC->Result Quantitative Purity Nitrogen->Result Purity Cross-check NMR->Result Structural Identity MP->Result Physical Purity Indicator

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: The GC purity of my this compound is >98%, but the reaction yield is low. What could be wrong?

  • A: High GC purity confirms the chemical composition but does not rule out the presence of moisture. This compound is hygroscopic and water can hydrolyze it back to starting materials or cause side reactions. Ensure the material is stored in a cool, dark, and dry place as recommended (some suppliers suggest <15°C) [1] [2] and handle it in a dry atmosphere. Consider confirming the absence of water via Karl Fischer titration.

Q2: My NMR spectrum shows extra peaks. What do they indicate?

  • A: Impurities in the NMR spectrum can originate from several sources:
    • Solvent or plasticizer contamination: Always use high-purity deuterated solvents.
    • Decomposition products: this compound can be unstable over time, especially if stored improperly. The bromoacetamide functional group is reactive and may degrade.
    • Starting materials: Peaks that do not match the expected spectrum [3] could be residues from its synthesis, such as bromoacetic acid or its esters.

Q3: What are the critical safety precautions when handling this compound for analysis?

  • A: This compound is hazardous. Consult the Safety Data Sheet (SDS) for detailed protocols. Key GHS hazard statements include:
    • H301: Toxic if swallowed [1] [4].
    • H314: Causes severe skin burns and eye damage [1] [4].
    • Essential precautions: Wear protective gloves, eye/face protection, and work in a fume hood. Do not breathe dust [1] [4].

Q4: How should I prepare and store a standard solution of this compound for HPLC/GC?

  • A: The compound is soluble in water and ethanol [1] [2]. Prepare solutions fresh when possible. For short-term storage (hours), keep the solution in a sealed vial at room temperature. For longer periods (days), storage in a freezer is recommended, though its stability under these conditions should be verified experimentally.
Troubleshooting Table
Problem Potential Cause Suggested Solution
Low GC Purity (<98%) Material decomposition, improper storage, or old batch. Request a new Certificate of Analysis (CoA) from the supplier [1] [2]. Repurify via crystallization (e.g., from petroleum ether) [3] or purchase a new batch.
Broad Melting Point Sample is impure or contains absorbed moisture. Recrystallize the material from a suitable solvent. Dry the sample thoroughly under vacuum before analysis.
NMR shows multiplets instead of a singlet for CH₂ Impurity or solvent interference. Check solvent purity. Re-acquire NMR with a fresh sample. Compare peaks with published reference data [5] [3].
Unusual side reactions in synthesis Trace impurities acting as catalysts or reactants. Use a higher purity grade (>98%) [1]. Pre-treat the material (e.g., pass through a short silica plug) to remove acidic impurities.

The following diagram outlines a logical approach to diagnosing and resolving common purity-related issues.

Problem Problem: Suspected Purity Issue CheckMP Check Melting Point Problem->CheckMP LowMP Range is broad/low CheckMP->LowMP GoodMP Within specification CheckMP->GoodMP CheckNMR Check NMR Spectrum LowMP->CheckNMR CheckGC Check GC Purity GoodMP->CheckGC BadNMR Presence of extra peaks CheckNMR->BadNMR GoodNMR Spectrum matches reference CheckNMR->GoodNMR Action1 Recrystallize material or Pass through silica plug BadNMR->Action1 GoodNMR->CheckGC LowGC Purity < 98% CheckGC->LowGC Action3 Use material as is for sensitive applications CheckGC->Action3 LowGC->Action1 Action2 Verify storage conditions are cool, dark, and dry Action1->Action2

References

preventing 2-bromoacetamide degradation

Author: Smolecule Technical Support Team. Date: February 2026

Current Research on 2-Bromoacetamide

The provided search results consist of two main studies concerning this compound. The table below summarizes their core findings:

Study Focus Key Findings Relevance to Prevention

| Developmental Toxicity in Oocytes [1] [2] | - Impairs maturation in mouse/human oocytes.

  • Primary mechanism: disrupts cytoskeleton (microtubules, actin).
  • Causes oxidative stress, mitochondrial dysfunction, DNA damage. | Establishes the biological activity and cellular targets of BAcAm, which is the starting point for understanding its degradation effects. | | Use as a Molluscicide [3] | - Mode of action: disrupts mitochondrial function, damaging cellular structures.
  • High solubility in water (100,000 mg/L).
  • Not an approved pesticide in the EU. | Confirms the compound's reactivity and stability in aqueous environments, which is a key factor for its degradation. |

Potential Stabilization Strategies Based on Mechanism

While direct methods for preventing this compound's degradation are not available, its documented mechanisms of action suggest potential strategies to mitigate its effects in experimental systems.

  • Target the Primary Mechanism: Since the primary toxic effect is cytoskeleton disruption [1] [2], experiments could investigate the use of cytoskeletal stabilizers. However, no specific compounds that counteract BAcAm's action are currently identified.
  • Address Secondary Pathways: BAcAm exposure also induces oxidative stress and mitochondrial dysfunction [1]. The use of antioxidants (e.g., Glutathione (GSH)) could be explored to see if they mitigate some of the downstream cellular damage, though this may not prevent the initial degradation or primary effect.
  • Control the Environment: BAcAm is highly soluble in water [3]. Its stability might be influenced by pH, temperature, and light. Establishing strict storage protocols (e.g., in cool, dark, anhydrous conditions) is a fundamental first step for maintaining the integrity of the chemical stock.

Recommended Experimental Approach

Given the lack of direct data, a systematic empirical approach is recommended to develop stabilization methods.

Start Start: Identify Degradation Analyze Analyze Degradation Pathways Start->Analyze Strat Develop Stabilization Strategies Analyze->Strat Test Test & Validate Strat->Test Test->Analyze Refine based on results End Implement Protocol Test->End

The following workflow outlines key steps for developing a stabilization protocol:

  • Identify Degradation Parameters: First, define what "degradation" means in your context. Is it the:

    • Loss of chemical integrity? Use analytical methods (HPLC, LC-MS) to monitor the concentration of BAcAm in your solutions over time and under different conditions.
    • Loss of biological activity? Establish a consistent bioassay (e.g., a cell-based viability assay) to track the potency of your BAcAm solutions.
  • Analyze Degradation Pathways: Systematically test how different factors affect the parameter you defined in step 1.

    • pH: Prepare buffers at different pH levels and monitor BAcAm stability.
    • Temperature: Test stability at room temperature, 4°C, -20°C, and -80°C.
    • Light Exposure: Compare stability in clear vs. amber vials.
    • Solution State: Compare stability in stock solutions vs. lyophilized (powder) form.
  • Develop Stabilization Strategies: Based on your findings from Step 2, implement conditions that minimize degradation. This could involve:

    • Optimal Storage: Preparing fresh solutions for each experiment or storing stock solutions at -80°C in the dark.
    • Use of Stabilizing Agents: Investigating whether adding antioxidants or other chemical stabilizers to the solution helps.
  • Test and Validate: Confirm that your optimized conditions successfully maintain BAcAm's chemical integrity and/or biological activity for the required duration of your experiments.

References

2-bromoacetamide dose-dependent toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 2-Bromoacetamide Toxicity Profiles

Q1: What are the established toxic effects of this compound (BAcAm) on mammalian reproductive and developmental models? BAcAm is an emerging disinfection by-product (DBP) with recognized developmental and reproductive toxicity. The tables below summarize key findings from recent studies on mouse embryos and oocytes.

Study Model Toxic Endpoint Key Observations Experimental Context
Peri- & Post-implantation Mouse Embryo [1] [2] Developmental failure Reduced egg cylinder formation; abnormal lineage differentiation. In vitro culture system
Mouse Oocyte [3] Impaired maturation Disrupted spindle organization; reduced first polar body extrusion. In vitro maturation assay

Q2: Is the toxicity of BAcAm dose-dependent? Yes, multiple studies demonstrate a clear dose-dependent relationship for BAcAm toxicity:

Experimental Model Tested Concentrations Dose-Dependent Effects
Mouse Oocyte Maturation [3] 3.5 mg/L, 4 mg/L The rate of first polar body extrusion decreased with increasing concentration.
Early Mouse Embryo Development [1] 250 μM, 500 μM, 1 mM The egg cylinder formation rate reduced in a dose-dependent manner.
Zebrafish Embryo Hatching [4] 10 mg/L, 20 mg/L, 40 mg/L Hatching rates significantly decreased with increasing BAcAm concentration.

Q3: What are the primary molecular mechanisms behind BAcAm toxicity? The primary mechanism identified is the disruption of the cytoskeleton. Single-cell RNA sequencing revealed that BAcAm exposure in oocytes alters genes related to cytoskeletal function, oxidative stress, and mitochondrial activity [3]. This was confirmed by direct observation of disorganized spindle structure and disrupted actin filaments in both mouse and human oocytes [3]. In early embryos, transcriptomic analysis showed that BAcAm alters biological processes critical for development, including gene expression, metabolism, and cell death [1].

The following diagram illustrates the interconnected mechanisms of BAcAm toxicity leading to cellular dysfunction.

G BAcAm BAcAm Exposure Cytoskeleton Cytoskeleton Disruption BAcAm->Cytoskeleton GeneExp Altered Gene Expression BAcAm->GeneExp Spindle Abnormal Spindle Assembly Cytoskeleton->Spindle Actin Disrupted Actin Filaments Cytoskeleton->Actin DevFailure Developmental Failure Spindle->DevFailure Actin->DevFailure Metabolism Metabolic Perturbation GeneExp->Metabolism OxStress Oxidative Stress GeneExp->OxStress MtFunc Mitochondrial Dysfunction OxStress->MtFunc CellDeath Induced Cell Death MtFunc->CellDeath CellDeath->DevFailure

Troubleshooting Guide: Key Experimental Protocols

This section outlines the core methodologies used in the cited studies to help you replicate or adapt these assays.

Experiment 1: Assessing Oocyte Maturation Defects

This protocol is used to evaluate the toxic effects of BAcAm on the maturation competence of oocytes [3].

  • 1. Oocyte Collection & Culture: Collect immature Germinal Vesicle (GV) oocytes from mice. Culture them in M16 medium under mineral oil at 37°C in a 5% CO₂ atmosphere.
  • 2. Compound Exposure: Add BAcAm to the culture medium at desired concentrations (e.g., 3.5 - 4 mg/L). A control group should use medium with solvent (e.g., DMSO) only.
  • 3. Assess Maturation Rate: After 14-16 hours of culture, score oocytes for the extrusion of the first polar body (PB1). A significant reduction in PB1 extrusion rate in treated groups indicates impaired maturation.
  • 4. Analyze Cytoskeleton (Immunofluorescence):
    • Fix & Permeabilize: Fix oocytes with 4% paraformaldehyde (PFA) and permeabilize with 0.5% Triton X-100.
    • Stain: Incubate with anti-α-tubulin antibody to visualize spindles and with FITC-phalloidin to label actin filaments.
    • Mount & Image: Mount oocytes on slides with DAPI-containing medium to stain DNA. Analyze spindle structure and actin distribution using a confocal laser-scanning microscope.

Experiment 2: Evaluating Early Embryonic Developmental Toxicity

This protocol assesses the impact of BAcAm on the critical stages of early embryo development [1] [2].

  • 1. Embryo Collection & Culture: Flush peri-implantation mouse embryos (E4.5) from the uteri of mated females. Use an optimized in vitro culture (IVC) system, such as droplets of Advanced DMEM/F12 medium under oil.
  • 2. Compound Exposure: Culture embryos in medium supplemented with BAcAm (e.g., 250 μM, 500 μM, 1 mM). A control group should use medium with solvent only.
  • 3. Monitor Morphological Development: Culture for 72 hours and observe daily. Key endpoints include:
    • Egg cylinder formation rate.
    • Overall embryo morphology and size.
    • Signs of lineage differentiation failure (via specific markers).
  • 4. Transcriptomic Analysis (Optional): For mechanistic insight, pools of control and treated embryos can be subjected to single-cell RNA sequencing (scRNA-seq) to identify differentially expressed genes and affected pathways.

Key Considerations for Researchers

  • Model Selection: The choice between oocyte, embryo, or zebrafish models depends on your specific research focus on reproductive toxicity, developmental toxicity, or high-throughput screening [3] [4].
  • Confirming the Mechanism: The cytoskeleton is a primary target. Including immunofluorescence staining for tubulin and actin is highly recommended to confirm the mechanism in your experimental setup [3].
  • Dose Range Finding: The provided concentrations are a starting point. Conducting a preliminary dose-range finding experiment is crucial for establishing the effective concentration for your specific model system.

References

2-bromoacetamide polar body extrusion rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Evidence

Understanding how BAcAm affects oocytes is the first step in troubleshooting. The primary mechanism identified in a 2024 study is that BAcAm exposure disrupts the cytoskeleton, specifically microtubules and actin, in both mouse and human oocytes. This disruption leads to the failure of the first polar body extrusion [1].

Single-cell RNA sequencing revealed that BAcAm exposure significantly alters gene expression, with key disruptions in pathways related to mitochondrial function, oxidative stress, and the cytoskeleton [1].

Quantitative Data Summary

The table below summarizes the key experimental data from recent studies for easy reference.

Parameter Effect of BAcAm Exposure Experimental Model Citations
First Polar Body Extrusion Dose-dependent reduction in extrusion rate [1]. Mouse oocyte [1] [1]
Spindle Organization Disrupted spindle structure [1]. Mouse oocyte [1] [1]
Cytoskeleton Function Perturbation of microtubule and actin function [1]. Mouse & human oocytes [1] [1]
Developmental Competence Reduced embryo development post-fertilization [1]. Mouse oocyte [1] [1]
Enzyme Inactivation Inactivates liver alcohol dehydrogenase [2]. Biochemical assay [2] [2]
Developmental Toxicity Potent developmental toxicant in animals [2]. Animal models [2] [2]

Detailed Experimental Protocol

If you are replicating or building upon the key findings, here is a detailed methodology based on the cited research.

1. Oocyte Collection and Culture

  • Isolate oocytes from the ovaries of your model organism (e.g., mice).
  • Culture the oocytes in vitro in a suitable medium (e.g., M16 medium) under controlled conditions (37°C, 5% CO₂).

2. Preparation of BAcAm Treatment Solution

  • Stock Solution: Prepare a high-concentration stock solution of 2-Bromoacetamide (CAS 683-57-8) in DMSO. A 100 mM stock is typical [2].
  • Working Concentrations: Dilute the stock solution into the culture medium to achieve the desired final concentrations. The 2024 study tested a range from 3.5 mg/L to 4 mg/L (approx. 25-29 µM) on oocytes over 8-24 hours [1]. Note: Higher concentrations (250 µM to 1 mM) have been used in earlier embryo studies [2].

3. Exposure and Monitoring

  • Expose the oocytes to BAcAm for the required duration (e.g., during the entire in vitro maturation period).
  • Monitor the oocytes for the extrusion of the first polar body. A significant reduction in this rate compared to the control group is a key indicator of BAcAm toxicity [1].

4. Assessment Methods

  • Immunofluorescence: Fix oocytes and stain for tubulin (to visualize spindle structure) and actin (to visualize the cytoskeleton). Compare with control oocytes to observe disruptions [1].
  • Single-cell RNA Sequencing: To comprehensively analyze altered gene expression pathways, as performed in the referenced study [1].
  • Functional Assays: Follow the maturation process with fertilization to assess subsequent embryo development competence [1].

BAcAm Cytoskeleton Disruption Pathway

The following diagram illustrates the mechanistic pathway by which BAcAm exposure impairs oocyte maturation, based on the research findings.

G BAcAm This compound (BAcAm) Exposure CytoskeletonDisruption Disruption of Cytoskeleton (Microtubules & Actin) BAcAm->CytoskeletonDisruption GeneExpression Altered Gene Expression (605 DEGs) BAcAm->GeneExpression SpindleDefect Defective Spindle Organization CytoskeletonDisruption->SpindleDefect PBExtrusionFail Failure of First Polar Body Extrusion SpindleDefect->PBExtrusionFail DevelopmentalImpairment Impaired Oocyte Maturation & Reduced Developmental Competence PBExtrusionFail->DevelopmentalImpairment Pathways Pathways Enriched: - Mitochondrial Function - Oxidative Stress - Cytoskeleton - ER/Golgi GeneExpression->Pathways Pathways->CytoskeletonDisruption

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for studying BAcAm's effect on polar body extrusion in mouse oocytes? A1: For mouse oocyte studies, a concentration range of 3.5 mg/L to 4 mg/L (approximately 25-29 µM) over 8-24 hours has been shown to effectively and dose-dependently reduce the polar body extrusion rate [1]. Always perform a dose-response curve in your specific system.

Q2: The polar body extrusion rate in my experiment is low, but I'm unsure if BAcAm is the cause. How can I confirm the mechanism? A2: The primary confirmed mechanism is cytoskeletal disruption. To confirm:

  • Perform Immunofluorescence: Stain for tubulin and actin. If BAcAm is the cause, you will likely observe disorganized spindle structures and disrupted actin filaments compared to control oocytes [1].
  • Check Gene Expression: If resources allow, scRNA-seq can validate the enrichment of pathways related to cytoskeleton, oxidative stress, and mitochondrial function [1].

Q3: Are the effects of BAcAm observed in mouse oocytes relevant to human oocytes? A3: Yes. The 2024 study confirmed that BAcAm exposure also impairs human oocyte maturation primarily through the same mechanism of disrupting the cytoskeleton [1]. This cross-species relevance underscores the compound's toxicity.

Q4: Where can I source this compound for research, and how should I handle it? A4: this compound is available from chemical suppliers like MedChemExpress (CAS 683-57-8). It is strictly for research use and is a controlled substance in some territories. It is a potent developmental toxicant, so appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory [2].

References

2-bromoacetamide vs 2-chloroacetamide isostructural comparison

Author: Smolecule Technical Support Team. Date: February 2026

Crystallographic Comparison

The table below summarizes the key crystal structure data for direct comparison.

Property 2-Bromoacetamide [1] [2] 2-Chloroacetamide [1] [3] [2]
Chemical Formula C₂H₄BrNO C₂H₄ClNO
Molecular Weight 137.97 g·mol⁻¹ 93.51 g·mol⁻¹
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
Z (Molecules/Unit Cell) 4 4
a, b, c (Å) 10.373 (4), 5.1899 (14), 7.557 (3) Information missing from search results
β (°) 99.94 (3) Information missing from search results
Hydrogen Bonding N—H···O, C—H···O, C—H···Br N—H···O, C—H···O

The primary experimental evidence for their isostructural nature comes from X-ray crystallography. A 2024 study determined the crystal structure of this compound and explicitly states that it is isostructural to 2-chloroacetamide [1] [2]. This means both compounds crystallize in the same space group with similar unit cell parameters and form analogous supramolecular structures.

Experimental Protocols

The methodologies for determining these structures and key findings are outlined below.

  • Synthesis & Crystallization

    • This compound: The compound was used as purchased. Single crystals suitable for X-ray diffraction were obtained by crystallization from petroleum ether (boiling range 313–333 K) [1] [2].
    • 2-Chloroacetamide: According to literature, it can be produced by the ammonolysis of esters of chloroacetic acid [3].
  • X-ray Data Collection & Refinement The following protocol is based on the procedure used for this compound, which is standard for small molecule crystallography [1] [2]:

    • Data Collection: A single crystal (0.11 × 0.09 × 0.04 mm) was mounted on a Stoe Stadivari diffractometer.
    • Conditions: Data was collected at 93 K using Mo Kα radiation (λ = 0.71073 Å).
    • Structure Solution: The structure was solved using intrinsic phasing methods with SHELXT2018/2.
    • Refinement: The model was refined with SHELXL2019/2 using a full-matrix least-squares method on F². Hydrogen atom positions were refined using a mixture of independent and constrained refinement.
  • Key Structural Findings

    • Molecular Arrangement: Both molecules are almost planar and form centrosymmetric dimers in the crystal held together by strong N—H···O hydrogen bonds, characterized by the graph-set motif R₂²(8) [1] [2]. This dimer is a characteristic motif for primary carboxamides.
    • Ladder-Type Network: These dimers are further connected via additional N—H···O bonds into a ladder-type network, which can be described by the graph set R₄²(8) [1] [2].
    • Secondary Interactions: The overall crystal packing is stabilized by weaker interactions. In this compound, these include C—H···O and C—H···Br contacts, while 2-chloroacetamide features C—H···O interactions [1] [2].

The diagram below illustrates this shared hydrogen-bonded network that defines their isostructural relationship.

f Hydrogen Bond Network in Isostructural Acetamides PlanarMolecule Planar Molecule (C2H4XNO, X=Br/Cl) Dimer Centrosymmetric Dimer Graph Set: R₂²(8) PlanarMolecule->Dimer N-H···O Hydrogen Bonds LadderNetwork Ladder-Type Network Graph Set: R₄²(8) Dimer->LadderNetwork Additional N-H···O Bonds CrystalPacking 3D Crystal Packing Stabilized by C-H···X/O LadderNetwork->CrystalPacking Supported by Weak Interactions

Interpretation Guide

  • Isostructural Confirmation: The key evidence is their crystallization in the same monoclinic space group (P2₁/c) with four molecules per unit cell (Z=4) and the formation of identical hydrogen-bonded dimer and ladder motifs [1] [2].
  • Impact of Halogen Atom: While the overall packing is the same, the different sizes and polarizabilities of the bromine and chlorine atoms cause slight variations in unit cell parameters and influence the strength and geometry of weaker intermolecular interactions, such as the C—H···X contacts [1].

References

2-bromoacetamide disinfection byproduct toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Comparison of DBPs

The table below summarizes quantitative toxicity data for 2-bromoacetamide and other selected DBPs, highlighting its high relative potency.

Table 1: Comparative Toxicity of Disinfection Byproducts

DBP Compound Chemical Class Genotoxicity (PELI₁.₅ in mM) [1] Developmental Toxicity (Zebrafish LC₅₀ in mg/L) [2] In Vitro Genotoxic Potency (GP in μM) [1] Toxicity Insights
This compound (BAcAm) Haloamide (Nitrogenous) 1.051 x 10⁻⁶ 17.74 36.8 High developmental toxicity; potent genotoxicity
N-Nitrosodimethylamine (NDMA) Nitrosamine 7.065 x 10⁻⁸ - 220 Extremely potent genotoxin; carcinogenic
Bromoacetic Acid Haloacetic Acid (Carbonaceous) 4.028 x 10⁻⁴ - 17 High cytotoxic and genotoxic potency
Iodoacetic Acid Haloacetic Acid (Carbonaceous) 3.240 x 10⁻⁵ - 8.7 One of the most potent genotoxins among HAAs
Sodium Bromate Oxyhalide 5.451 x 10⁻⁶ - - Oxidative stress-mediated genotoxicity; carcinogenic
Chloroacetamide Haloamide (Nitrogenous) 2.071 x 10⁻⁶ 38.44 1380 Less toxic than its brominated analog, BAcAm
Iodoacetamide Haloamide (Nitrogenous) - 28.82 - Less developmentally toxic than BAcAm
Dibromoacetonitrile Halonitrile (Nitrogenous) 7.155 x 10⁻⁴ - 47.1 Genotoxic and carcinogenic

Key Comparisons:

  • Among Haloamides: this compound (BAcAm) shows significantly higher developmental toxicity than iodoacetamide (IAcAm) and chloroacetamide (CAcAm) in zebrafish, with a toxicity rank order of BAcAm > IAcAm > CAcAm based on LC₅₀ values [2].
  • Genotoxicity: BAcAm's genotoxic potency (PELI₁.₅) is higher than that of many carbonaceous DBPs like bromoacetic acid and some other haloamides like chloroacetamide, though it is less potent than the strongly carcinogenic N-Nitrosodimethylamine (NDMA) [1].
  • Nitrogenous vs. Carbonaceous DBPs: Nitrogenous DBPs (N-DBPs), including haloamides like BAcAm and halonitriles, are generally more genotoxic and developmentally toxic than the commonly regulated carbonaceous DBPs (e.g., THMs, HAAs) [3] [1].

Detailed Experimental Protocols

Understanding the methodologies behind the key data is crucial for evaluation and replication.

1. Protocol: Assessing Oocyte Maturation Defects (Mouse & Human) [4]

  • Objective: To investigate the toxic effects of BAcAm on mammalian oocyte quality and maturation.
  • In Vitro Culture System: Mouse and human germinal vesicle (GV) oocytes were collected and cultured in vitro with specific concentrations of BAcAm.
  • Key Endpoints Measured:
    • First Polar Body Extrusion (PBE): A key indicator of successful oocyte maturation.
    • Spindle Organization: Analyzed using immunofluorescence staining and confocal microscopy to detect cytoskeletal defects.
    • Embryo Development: Post-fertilization, the competence of treated oocytes to develop into embryos was assessed.
    • Single-Cell RNA Sequencing (scRNA-seq): Identified differentially expressed genes (DEGs) to uncover affected pathways.
  • Mechanism Identification: Gene Ontology (GO) analysis of DEGs revealed significant enrichment in pathways related to cytoskeleton, oxidative stress, and mitochondrial function, with follow-up experiments confirming primary disruption to the microtubule and actin cytoskeleton.

2. Protocol: Developmental Toxicity in Zebrafish [2]

  • Objective: To evaluate the developmental toxicity of monohaloacetamides (CAcAm, BAcAm, IAcAm).
  • Exposure Model: Wild-type zebrafish embryos were exposed to a concentration range (2.5 to 80.0 mg/L) of each monoHAcAm from 4 hours post-fertilization (hpf) until 120 hpf.
  • Key Endpoints Measured:
    • Lethality (LC₅₀): Calculated based on mortality.
    • Morphological Malformations (EC₅₀): Incidence and severity of abnormalities.
    • Hatching Rate & Time: Recorded at 24, 48, 72, 96, and 120 hpf.
    • Locomotor Behavior: At 120 hpf, larval movement was tracked under alternating light-dark cycles to assess neurodevelopmental effects.

3. Protocol: Mechanistic Genotoxicity Profiling (Toxicogenomics) [1]

  • Objective: To perform a mechanistic genotoxicity assessment and classification of 20 different DBPs.
  • Cell-Based Assay: A library of 38 GFP-fused yeast strains, each expressing a protein indicative of a specific DNA damage repair pathway, was used.
  • Exposure: Yeast strains were exposed to a 6-log concentration range of each DBP to determine subcytotoxic doses.
  • Analysis: Real-time protein expression profiling was monitored via GFP signals. A quantitative endpoint, the Protein Expression Level Index (PELI), was calculated to reflect the genotoxic potency and classify DBPs based on their specific DNA damage mechanisms (e.g., oxidative damage, alkylation).

Mechanisms of Toxicity and Signaling Pathways

The high toxicity of this compound is driven by its ability to disrupt critical cellular structures and functions.

1. Primary Mechanism: Cytoskeleton Disruption in Oocytes BAcAm exposure primarily impairs oocyte maturation by disrupting the microtubule and actin cytoskeleton, which is critical for chromosome separation and cell division [4]. The following diagram illustrates this pathway and the experimental workflow used to discover it.

G BAcAm-Induced Cytoskeleton Disruption in Oocytes BAcAm_Exposure BAcAm Exposure Spindle_Disruption Spindle Apparatus Disorganization BAcAm_Exposure->Spindle_Disruption Actin_Disturbance Actin Filament Disturbance BAcAm_Exposure->Actin_Disturbance ScRNA_Seq scRNA-Seq & GO Analysis BAcAm_Exposure->ScRNA_Seq PB_Extrusion_Fail First Polar Body Extrusion Failure Spindle_Disruption->PB_Extrusion_Fail Actin_Disturbance->PB_Extrusion_Fail Maturation_Arrest Oocyte Maturation Arrest PB_Extrusion_Fail->Maturation_Arrest Developmental_Arrest Impaired Embryo Development Maturation_Arrest->Developmental_Arrest DEGs Differentially Expressed Genes (DEGs) ScRNA_Seq->DEGs Pathways Enriched Pathways: • Cytoskeleton • Mitochondrial Function • Oxidative Stress DEGs->Pathways Pathways->Spindle_Disruption Pathways->Actin_Disturbance

2. Endocrine Disruption via Thyroid Hormone Pathways In zebrafish embryos, BAcAm induces developmental toxicity by disrupting thyroid hormone (TH) homeostasis, a crucial system for proper growth and neurological development [5].

G BAcAm Disruption of Thyroid Hormone Homeostasis BAcAm_Exposure BAcAm Exposure TH_Elevation Elevated T3, T4 & TSH Levels BAcAm_Exposure->TH_Elevation TR_Downregulation Downregulation of Thyroid Hormone Receptors (trα, trβ) BAcAm_Exposure->TR_Downregulation Key_Genes Altered Gene Expression: (tg, tpo, nis, dio1, dio2) BAcAm_Exposure->Key_Genes TH_Signaling_Disrupt Disrupted Thyroid Hormone Signaling TH_Elevation->TH_Signaling_Disrupt TR_Downregulation->TH_Signaling_Disrupt Developmental_Tox Developmental Toxicity (Mortality, Malformations, Locomotor Defects) TH_Signaling_Disrupt->Developmental_Tox Key_Genes->TH_Elevation Key_Genes->TR_Downregulation

Interpretation and Research Implications

  • Regulatory and Research Focus: The data underscores that emerging nitrogenous DBPs like this compound often pose greater toxicological risks than the commonly regulated carbonaceous DBPs, suggesting a need to shift regulatory and research focus towards these N-DBPs [3] [1] [6].
  • Mechanistic Insights: The primary mechanisms—cytoskeleton disruption and endocrine interference—provide valuable data for designing safer disinfectants and treatment processes that minimize the formation of such highly toxic byproducts.
  • Model Translation: The consistent findings across diverse models (mouse, human, zebrafish) strengthen the evidence for BAcAm's toxicity and highlight the relevance of these models for human health risk assessment.

References

2-bromoacetamide haloacetamide class comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Reactivity Comparison

The table below summarizes the key properties of 2-bromoacetamide and its common alternatives.

Reagent / Compound Primary Reactivity & Key Feature Stability of Conjugate / Byproduct Key Contexts & Considerations
This compound SN2 reaction with cysteine thiols; intermediate reactivity [1] Forms stable thioether bond; irreversible [1] [2] Protein biochemistry; stable cross-linker for XL-MS [1]
2-Chloroacetamide SN2 reaction with cysteine thiols; lower reactivity [1] Stable thioether bond; slower reaction kinetics [1] Covalent drugs; milder reactivity allows for higher target specificity [3]
2-Iodoacetamide SN2 reaction with cysteine thiols; highest reactivity [3] Stable thioether bond; can be less specific at high concentrations [3] Standard cysteine alkylation in proteomics; "reactive thiol proteome" profiling [4]
Fluoroacetamide Considered biologically inert; reactivity requires enforced proximity [3] Covalent bond forms only when functional groups are held in close proximity [3] Tool for studying proximity-dependent reactivity; potential for highly specific covalent targeting [3]
Maleimide Michael addition with cysteine thiols; very fast kinetics [2] Thioether succinimide bond; can undergo retro-Michael reaction and thiol exchange (less stable) [1] [2] ADC development via cysteine coupling; fast conjugation but potential instability in vivo [2]

Biological Activity and Toxicity Profiles

Beyond chemical reactivity, the biological effects of these molecules are critical for application in biological systems.

Reagent / Compound Reported Biological Activity & Toxicity Research Context
This compound (BAcAm) Impairs oocyte maturation in mice/humans; disrupts cytoskeleton and mitochondrial function [5]. Induces oxidative stress in mice [6]. Toxicology research; studied as a disinfection by-product (DBP) of health concern [5] [6].
Haloacetamides (as a class) Generally more cytotoxic and genotoxic than regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) [7] [8] [6]. Toxicity trend: Iodo- > Bromo- > Chloro- [8] [6]. Environmental toxicology; emerging nitrogenous disinfection by-products (N-DBPs) in drinking water [7] [9] [6].
Bromochloroacetamide (BCAcAm) Induces cardiotoxicity in zebrafish embryo-larvae; linked to ferroptosis and oxidative stress [9]. Model organism toxicology; investigating mechanisms of DBP toxicity [9].

Key Experimental Protocols

Here are detailed methodologies for two key applications cited in this comparison.

Protocol 1: Evaluating Proximity-Enhanced Reactivity with Fluoroacetamide

This protocol, adapted from a study using genetically encoded Nε-fluoroacetyllysine (FAcK), demonstrates how to test reactivity under proximity conditions [3].

  • 1. Protein Design and Expression: Genetically incorporate the unnatural amino acid FAcK at a specific site (e.g., position 36) within one protein (e.g., Zspa Affibody, Afb) using an evolved aminoacyl-tRNA synthetase/tRNA pair. Introduce a cysteine residue at a proximal site (e.g., position 6) on its binding partner protein (e.g., Z protein, fused to Maltose Binding Protein (MBP) for easier detection) [3].
  • 2. Purification: Purify both modified proteins using standard methods like affinity chromatography [3].
  • 3. Reaction Setup: Incubate the FAcK-containing protein (e.g., Afb36FAcK) with the cysteine-containing partner protein (e.g., MBP-Z6Cys) at a molar ratio of 10:1 in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24 hours [3].
  • 4. Control Experiments:
    • Include a control where the cysteine thiol is pre-blocked with a reagent like N-ethylmaleimide (NEM).
    • Use a negative control where FAcK is replaced by its non-fluorinated analog, acetyllysine (AcK).
    • Test a non-proximal cysteine variant (e.g., Cys at position 11 of the Z protein) [3].
  • 5. Analysis: Analyze the reaction mixture by denaturing gel electrophoresis (e.g., Tricine-SDS-PAGE). Covalent cross-linking is indicated by a higher molecular weight band corresponding to the protein complex, which should be absent in the negative controls [3].

This protocol logic can be visualized in the following workflow:

G Start Start Experiment P1 1. Protein Design & Expression Start->P1 P2 2. Protein Purification P1->P2 P3 3. Proximity Reaction (37°C, pH 7.4, 24h) P2->P3 P4 4. Control Experiments P3->P4 P5 5. Analysis via SDS-PAGE P4->P5 Result Result: Detect Covalent Cross-linked Complex P5->Result

Protocol 2: Cysteine-Reactive Cross-Linking with DBrASO for Mass Spectrometry

This protocol describes the use of Dibromoacetamide sulfOxide (DBrASO) for cross-linking mass spectrometry (XL-MS) to map protein-protein interactions [1].

  • 1. Sample Preparation: Reduce protein samples or cell lysates to ensure cysteine thiols are free and reactive [1] [2].
  • 2. Cross-Linking Reaction: Add the DBrASO cross-linker to the sample. The dibromoacetamide groups will react with cysteine thiols via nucleophilic substitution (SN2). The reaction is typically performed in a suitable buffer at neutral to slightly basic pH [1].
  • 3. Digestion: Quench the cross-linking reaction and digest the proteins into peptides using a protease like trypsin [1].
  • 4. Peptide Fractionation (for complex samples): Fractionate the resulting peptides using a method like size-exclusion chromatography combined with high-pH reverse-phase chromatography (SEC-HpHt) to reduce sample complexity [1].
  • 5. LC-MSn Analysis: Analyze the peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MSn). The central sulfoxide group in DBrASO is MS-cleavable, allowing for simplified identification of cross-linked peptides [1].
  • 6. Data Analysis: Use specialized software to identify the cross-linked peptides based on their characteristic fragmentation patterns, which reveals the specific cysteine residues involved in the protein-protein interaction [1].

The core concept of the cross-linking reaction with DBrASO is shown below:

G ProteinA Protein A with Cysteine Linker DBrASO Cross-linker (Br-CH₂-C=O...) ProteinA->Linker  SN2 Reaction ProteinB Protein B with Cysteine ProteinB->Linker  SN2 Reaction Complex Covalently Cross-linked Protein Complex Linker->Complex

Key Selection Guidelines

Based on the comparative data, here are some practical guidelines for selecting a reagent:

  • Choose this compound when you need a stable, irreversible cysteine modifier with well-characterized reactivity for applications like creating permanent cross-links for structural mass spectrometry [1].
  • Consider 2-Chloroacetamide for developing covalent drugs where its milder reactivity can be leveraged by target binding to achieve high specificity, minimizing off-target effects [3].
  • Use Maleimides for fast conjugation kinetics, but be cautious of potential instability in vivo; strategies like hydrolysis or using novel derivatives (e.g., DPR technology) can improve stability [2].
  • Explore Fluoroacetamide as a tool for studying proximity-enhanced reactivity or designing highly specific covalent probes that only activate upon binding to their intended target [3].

References

2-bromoacetamide carboxamide dimer validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on 2-Bromoacetamide Dimer

The core supramolecular structure of this compound is defined by carboxamide dimers interconnected in a ladder-type network. The quantitative data from a 2024 single-crystal X-ray diffraction study is summarized below [1].

Table: Hydrogen-Bond Geometry in this compound Crystal Structure

D—H···A Interaction D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N···O1i 0.82 (4) 2.29 (4) 2.955 (4) 140 (4)
N1—H2N···O1ii 0.75 (5) 2.17 (5) 2.915 (5) 172 (5)
C2—H2A···O1iv 0.99 2.55 3.462 (4) 153
C2—H2B···Br1iii 0.99 2.98 3.610 (3) 122

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z+1/2; (iii) x, -y+3/2, z-1/2; (iv) -x+1, y-1/2, -z+1/2

Experimental Protocol

The following methodology from the recent publication describes how the single crystals of this compound were obtained and analyzed, which would be the foundational protocol for validating its dimer structure [1].

  • Compound Source: this compound was used as purchased from Fluka.
  • Crystallization: Single crystals suitable for X-ray analysis were obtained by crystallization from petroleum ether (boiling range 313–333 K). This purification procedure follows a known literature method (Halpern & Maher, 1965).
  • Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer with Mo Kα radiation.
  • Structure Refinement: The crystal structure was solved and refined using the SHELXL software suite.

How to Proceed with Your Comparison Guide

Since the search results lack data on other specific acetamides for a direct comparison, here are some suggestions to build a comprehensive guide:

  • Identify Key Comparators: Focus on well-studied isosteric or functional analogs. The 2024 study notes that this compound is isostructural with 2-chloroacetamide, making it a primary candidate for comparison. 2-Fluoroacetamide is noted as having a different structure, which could provide an interesting contrast in how halogen identity affects packing [1].
  • Search for Specific Compounds: You can search for crystal structures of these comparator molecules (e.g., "2-chloroacetamide crystal structure," "acetamide dimer CSD") in specialized databases like the Cambridge Structural Database (CSD) or in recent literature.
  • Compare Key Metrics: When you find the data, you can create comparison tables for metrics like:
    • Dimer Graph Set: The R_2^2(8) motif is characteristic of primary carboxamides.
    • N—H···O Bond Lengths & Angles: As in the table above, these define dimer strength.
    • C=O···H-C Interactions: These contribute to the stability of the extended network.
    • Crystal System and Space Group: Monoclinic, P2₁/c for this compound.

To help visualize the complex hydrogen-bonded network described in the study, I have created a diagram using Graphviz below.

ladder_network D1 Dimer 1 L1 Ladder Rung N-H···O Bonds Graph Set R₂²(8) D1->L1 D2 Dimer 2 L2 Ladder Rung N-H···O Bonds Graph Set R₂²(8) D2->L2 D3 Dimer 3 L1->D2 L2->D3 I1 C-H···O Interactions I1->D1 I1->D2 I2 C-H···Br Interactions I2->D2

Hydrogen-Bonded Network of this compound

This diagram illustrates the "ladder-type" network found in the crystal structure. The carboxamide dimers (yellow) form the ladder's uprights, connected by strong N—H···O hydrogen bonds (green rungs) with the graph set R_2^2(8). The entire assembly is stabilized by additional C—H···O and C—H···Br interactions (blue) [1].

References

2-bromoacetamide liver alcohol dehydrogenase inactivation efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inactivation Efficacy of Halogenated Reagents

The table below summarizes experimental findings for 2-bromoacetamide and other halogenated carboxyamides, which exhibit different effects on liver ADH.

Compound Name Effect on Liver ADH Experimental Context (Enzyme Source, Concentration) Key Findings & Protective Factors
This compound [1] [2] [3] Inactivation [1] [2] In vitro; Horse, human, mouse, and rat liver enzymes [1] [4] • The rate of inactivation is reduced by AMP, NAD+, and NADH [1].
2-Bromoacetic acid [1] Inactivation [1] In vitro [1] • The rate of inactivation is reduced by AMP, NAD+, and NADH [1].
3-Bromopropionic acid [1] Inactivation [1] In vitro [1] • The rate of inactivation is reduced by AMP, NAD+, and NADH [1].
4-Chlorobutyramide [1] Activation (up to 20-fold) [1] In vitro; 0.1 M, pH 8.0, 25°C [1] • Activation is not prevented by AMP or 2,2-bipyridine, but is prevented by NADH [1].

Detailed Experimental Data & Protocols

For a deeper understanding, here are the experimental details and mechanistic insights behind the data.

  • General Experimental Context: The foundational study was conducted in vitro (in a test tube) using purified liver alcohol dehydrogenase from horses, humans, and other mammals. The enzymatic activity was measured under standard biochemical conditions, often in phosphate buffer at pH 8.0 and a temperature of 25°C [1].
  • Key Findings on this compound:
    • Evidence of Inactivation: Research classifies this compound as an inactivator of liver ADH [1] [2].
    • Concentration in Cell Studies: In vitro studies on mouse embryos and oocytes used this compound at concentrations ranging from 250 μM to 1 mM to observe its toxic effects [2].
  • Mechanism of Action for Different Reagents:
    • For Inactivators (e.g., this compound): These compounds are considered active-site-directed reagents. They likely react directly with amino acid residues critical for catalysis within the enzyme's active site. The protection offered by NADH and AMP suggests these coenzymes bind to the active site and sterically hinder this compound from reaching its target [1].
    • For Activators (e.g., 4-Chlorobutyramide): Interestingly, 4-Chlorobutyramide does not react directly with the enzyme. Instead, it cyclizes in solution to form an intermediate chemical (2-iminotetrahydrofuran). This intermediate then reacts with amino groups on the enzyme, leading to activation through a different mechanism [1].

Experimental Workflow for Inactivation Studies

The diagram below outlines the general workflow used in these studies to determine the effects of chemical reagents on ADH activity.

G Start Start: Purified Liver ADH in Buffer Step1 1. Pre-incubate ADH with Test Compound Start->Step1 Step2 2. Add Cofactors (NAD+) and Substrate (Ethanol) Step1->Step2 Step3 3. Measure Reaction Rate (NADH production) Step2->Step3 Decision Activity compared to control? Step3->Decision Result1 Result: Inactivation (e.g., this compound) Decision->Result1 Decreased Result2 Result: Activation (e.g., 4-Chlorobutyramide) Decision->Result2 Increased Mech Mechanism Probe: Add AMP/NADH to test for active site protection Result1->Mech Investigate Mechanism

Key Insights for Researchers

  • This compound is a Direct Inactivator: The evidence supports its role as an active-site-directed inactivator of liver ADH, with its effects being modulated by native coenzymes [1].
  • Structural Nuance is Critical: The contrasting effects of this compound (inactivator) and 4-chlorobutyramide (activator) highlight that even small changes in chemical structure (halogen type, carbon chain length) can lead to dramatically different functional outcomes [1].
  • Consider the Broader Class: this compound is part of a broader family of "ambivalent active-site-directed reagents." Some members of this family have been shown to partially inactivate ADH in living mice and inhibit ethanol metabolism in vivo, extending alcohol-induced impairment [4].

References

2-bromoacetamide C-H⋯Br interactions validation

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis and C-H⋯Br Interactions

The crystal structure of 2-bromoacetamide has been precisely determined. The table below summarizes the key quantitative data for its intermolecular interactions [1] [2].

Interaction Type Distance (Å) Angle (°) Symmetry Operation Graph Set / Role
N—H⋯O (Dimer) D⋯A: 2.915 D-H⋯A: 172 -x+2, -y+1, -z+1 R₂²(8); Forms core dimer
N—H⋯O (Chain) D⋯A: 2.955 D-H⋯A: 140 x, -y+3/2, z-1/2 R₄²(8); Links dimers
C—H⋯Br H⋯Br: 2.98 C-H⋯Br: 122 -x+1, y+1/2, -z+3/2 Supports dimer association
C—H⋯O H⋯O: 2.55 C-H⋯O: 153 -x+2, -y+1, -z+1 Links layers
Intramolecular N—H⋯Br H⋯Br: 2.69 N-H⋯Br: 115 (Within molecule) Stabilizes molecular geometry

The crystal structure is primarily built from strong N—H⋯O hydrogen bonds that form centrosymmetric dimers, characterized by the graph set ( R_2^2(8) ) [1] [2]. These dimers are then linked into a ladder-type network by additional N—H⋯O bonds.

The C—H⋯Br interaction plays a specific and vital role in this architecture. It acts as a supporting interaction that strengthens the association between these primary hydrogen-bonded dimers [1] [2]. This demonstrates how weaker intermolecular forces can work cooperatively with strong hydrogen bonds to stabilize a crystal packing.

Experimental Protocols for Validation

The data presented is primarily validated through Single-Crystal X-ray Diffraction (SC-XRD). Here is a summary of the key experimental methodologies used in the cited studies [1] [2]:

  • Crystallization: Single crystals of this compound were obtained by purification through crystallization from petroleum ether (boiling range 313–333 K) [1] [2].
  • Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer with Mo Kα radiation (λ = 0.71073 Å). This low temperature enhances the resolution of the data.
  • Structure Refinement: The crystal structure was solved and refined using modern software packages (SHELXT2018/2 and SHELXL2019/2). Hydrogen atom positions were determined experimentally, with those attached to nitrogen located from a difference Fourier map and refined freely, which provides greater accuracy for analyzing hydrogen-bonding geometry [1].

Research Context and Comparison

To help frame the properties of this compound, the following diagram outlines the logical relationship between its molecular structure, the primary analytical technique used, and the key findings that can be derived.

G Molecular Structure Molecular Structure SC-XRD Analysis SC-XRD Analysis Molecular Structure->SC-XRD Analysis Key Findings Key Findings SC-XRD Analysis->Key Findings Planar Amide Group Planar Amide Group Planar Amide Group->Molecular Structure Crystal Structure Crystal Structure Crystal Structure->SC-XRD Analysis N-H...O Hydrogen Bonds (Primary) N-H...O Hydrogen Bonds (Primary) N-H...O Hydrogen Bonds (Primary)->Key Findings Alkyl Bromide Chain Alkyl Bromide Chain Alkyl Bromide Chain->Molecular Structure Hydrogen Bond Geometry Hydrogen Bond Geometry Hydrogen Bond Geometry->SC-XRD Analysis C-H...Br Interactions (Secondary) C-H...Br Interactions (Secondary) C-H...Br Interactions (Secondary)->Key Findings Electron Density Map Electron Density Map Electron Density Map->SC-XRD Analysis Ladder-Type Network Ladder-Type Network Ladder-Type Network->Key Findings

Regarding comparisons with other haloacetamides:

  • 2-Chloroacetamide: The search results confirm that this compound is isostructural with its chloro-analogue, meaning they share the same crystal packing motif and space group ((P2_1/c)) [2].
  • 2-Floroacetamide: While the primary hydrogen-bonding pattern is similar, the crystal structure is not isostructural with the fluoro- derivative, indicating that the size and electronic properties of the halogen atom can lead to different packing arrangements [2].

Further Research Directions

The search results indicate that primary amide groups, like that in this compound, are of significant interest in materials science and drug development for their ability to form reliable hydrogen-bonded networks [3]. To build a more comprehensive comparison guide, you might consider searching for the following:

  • Comparative Studies: Look for reviews or papers that directly compare the crystallographic data and stability of a series of haloacetamides (F, Cl, Br, I).
  • Energetic Contributions: Search for computational studies that calculate the precise energy of C-H⋯Br interactions in these systems compared to C-H⋯O and other non-covalent forces.
  • Functional Applications: Investigate the use of bromoacetamide-based ligands in coordination polymers or as building blocks in pharmaceutical cocrystals.

References

2-bromoacetamide developmental toxicant potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of 2-Bromoacetamide

The following table summarizes the key developmental and reproductive toxic effects of this compound observed in experimental models.

Toxic Endpoint Experimental Model Exposure Conditions Key Findings Primary Mechanisms Implicated

| Embryo Development [1] [2] | Peri- and early post-implantation mouse embryos (in vitro) | In vitro culture | • Reduced egg cylinder formation rate • Abnormal lineage differentiation | Altered transcripts for gene expression, metabolism, cell proliferation/death, and embryonic development [1] [2] | | Oocyte Maturation [3] [4] | Mouse and human oocytes (in vitro) | In vitro maturation | • Hindered polar body extrusion • Disrupted spindle organization • Reduced post-fertilization embryo development competence | Cytoskeleton disruption (microtubules and actin); oxidative stress; mitochondrial dysfunction [3] [4] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

In Vitro Culture (IVC) of Mouse Embryos [1] [2]
  • Objective: To determine the developmental toxicity of 2-BAcAm on early embryonic development post-implantation.
  • Test System: Peri- and early post-implantation mouse embryos.
  • Dosing Protocol: Embryos were exposed to various concentrations of 2-BAcAm within the optimized IVC system.
  • Endpoint Measurements:
    • Morphological Assessment: Egg cylinder formation rate and evidence of abnormal lineage differentiation were visually assessed.
    • Transcriptomic Analysis: Single-cell RNA sequencing (scRNA-seq) was performed on the embryos. This was followed by bioinformatic analysis (e.g., Gene Ontology - GO) to identify differentially expressed genes (DEGs) and affected biological processes.
  • Key Outcome: The study successfully established a robust in vitro tool for developmental toxicology and demonstrated that 2-BAcAm exposure causes specific morphological defects and widespread transcriptomic alterations in early embryos.
In Vitro Maturation (IVM) of Oocytes [3] [4]
  • Objective: To investigate the effect of 2-BAcAm on the quality and maturation of mammalian oocytes.
  • Test System: Germinal vesicle (GV)-stage oocytes collected from mice and humans.
  • Dosing Protocol: Oocytes were exposed to 2-BAcAm during the in vitro maturation process.
  • Endpoint Measurements:
    • Functional Outcome: The rate of first polar body extrusion (PBE) was measured to assess successful maturation.
    • Cytoskeletal Integrity: Spindle organization and actin dynamics were visualized using immunofluorescence staining and confocal microscopy.
    • Developmental Competence: The ability of matured oocytes to form viable embryos after fertilization was evaluated.
    • Molecular Analysis: scRNA-seq and RT-qPCR were used to identify DEGs. Further biochemical assays measured reactive oxygen species (ROS), mitochondrial membrane potential (MMP), and apoptosis markers.
  • Key Outcome: The study concluded that 2-BAcAm exposure impairs oocyte maturation primarily by disrupting the cytoskeleton, with additional effects on mitochondrial function and oxidative stress.

Mechanisms of Toxicity

The experimental data points to several interconnected mechanisms through which this compound exerts its toxic effects. The diagram below synthesizes these findings into a proposed signaling pathway.

G cluster_primary Primary Disruption cluster_downstream Downstream Cellular Effects cluster_organism Organism-Level Toxicity BAcAm This compound (BAcAm) Exposure Cytoskeleton Cytoskeleton Damage BAcAm->Cytoskeleton Transcriptome Transcriptomic Alterations BAcAm->Transcriptome Spindle Abnormal Spindle Organization Cytoskeleton->Spindle CellDeath Disrupted Cell Division Cytoskeleton->CellDeath Transcriptome->CellDeath Metabolism Metabolic Dysfunction Transcriptome->Metabolism OxStress Oxidative Stress Transcriptome->OxStress Mito Mitochondrial Dysfunction Transcriptome->Mito Oocyte Impaired Oocyte Maturation Spindle->Oocyte Embryo Embryonic Developmental Defects CellDeath->Embryo Metabolism->Embryo OxStress->Mito Mito->CellDeath Mito->Oocyte

Regulatory and Assessment Context

While direct potency comparisons are not available, understanding the regulatory framework for developmental toxicity testing is essential for risk assessment.

  • Guidelines: Agencies like the U.S. EPA [5] and FDA [6] have established standardized guidelines for developmental toxicity studies. These typically involve administering a test substance to pregnant animals (often rats or rabbits) during organogenesis and examining fetuses for death, structural abnormalities, and growth alterations.
  • Testing Shifts: There is a growing emphasis on developing New Approach Methodologies (NAMs), including in vitro models like those used in the this compound studies, to reduce animal use and improve efficiency in identifying developmental toxicants [7] [8].

Research Implications and Future Directions

The data unequivocally confirms this compound as a developmental and reproductive toxicant. The main challenge for a direct potency comparison is the lack of standardized, side-by-side testing against well-known toxicants using identical models and endpoints.

  • For a head-to-head comparison, your research would need to select specific alternative compounds (e.g., other disinfection by-products like trihalomethanes or haloacetic acids) and test them alongside this compound in one of the established models above, using key quantitative endpoints like LC50/EC50 for embryo formation or oocyte maturation.
  • The search results also indicate that bromoacetamide compounds have pesticidal activity [9] [10], suggesting a broader area of toxicological interest beyond disinfection by-products.

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.94763 Da

Monoisotopic Mass

136.94763 Da

Heavy Atom Count

5

LogP

-0.52 (LogP)

Melting Point

89.0 °C

UNII

3G598E5OYA

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

683-57-8

Wikipedia

2-Bromoacetamide

Dates

Last modified: 08-15-2023

Explore Compound Types